3',5'-Dimethoxybiphenyl-3-ol
Description
The exact mass of the compound 3-(3,5-Dimethoxyphenyl)phenol is 230.094294304 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOINLOWOCJSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683547 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868666-20-0 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol (CAS Number 868666-20-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and databases, detailed experimental and biological data for 3',5'-Dimethoxybiphenyl-3-ol remains largely unavailable in the public domain. This document summarizes the currently accessible information and provides context based on related chemical structures. The lack of extensive research on this specific compound presents a significant opportunity for novel investigation.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 868666-20-0, is a biphenyl (B1667301) derivative characterized by two methoxy (B1213986) groups and one hydroxyl group attached to its biphenyl core. Biphenyl and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern of methoxy and hydroxyl groups on the biphenyl scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide aims to provide a thorough overview of the known information regarding this compound.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 868666-20-0 | Public Databases |
| Molecular Formula | C₁₄H₁₄O₃ | Public Databases |
| Molecular Weight | 230.26 g/mol | Public Databases |
| Predicted Boiling Point | 395.0 ± 32.0 °C | Computational Prediction |
| Predicted Density | 1.144 ± 0.06 g/cm³ | Computational Prediction |
| Appearance | Powder (typical) | Material Safety Data Sheet |
Synthesis and Characterization
A potential synthetic approach could involve the coupling of a suitably protected 3-hydroxyphenyl boronic acid or halide with a 3,5-dimethoxyphenyl halide or boronic acid. Subsequent deprotection would yield the final product. The purification and characterization of the synthesized compound would typically involve techniques such as column chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
While no specific spectral data has been located for this compound, a database entry for the related compound, 3',5'-Dimethoxy-biphenyl-4-ol, provides a reference to a publication in Chemical & Pharmaceutical Bulletin (2002, 50, 1499) which may contain relevant characterization methodologies.[1]
Biological Activity and Potential Applications
There is a significant lack of published data on the biological activity of this compound. However, the broader class of hydroxylated and methoxylated biphenyls has been investigated for various pharmacological properties. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The presence of both methoxy and hydroxyl functional groups suggests that this compound could be explored for similar biological effects.
For instance, research on related dimethoxy- and trimethoxyphenyl compounds has shown potential in areas such as:
-
Anticancer research: Certain trimethoxyphenyl derivatives have been investigated for their cytotoxic activity against cancer cell lines.
-
Antimicrobial agents: Phenolic compounds, in general, are known for their antimicrobial properties.
-
Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.
Given the absence of specific data, any potential application of this compound remains speculative and would require extensive experimental validation.
Experimental Protocols and Future Research Directions
As no specific experimental studies for this compound have been identified, this section outlines a logical workflow for future research to elucidate its properties.
Proposed Initial Steps:
-
Synthesis: Develop and optimize a synthetic route to produce this compound in sufficient quantity and purity.
-
Structural Confirmation: Unequivocally confirm the structure of the synthesized compound using modern analytical techniques.
-
In Vitro Screening: Perform a broad panel of in vitro assays to identify any significant biological activity. This could include cytotoxicity screening against a panel of cancer cell lines, assessment of antioxidant capacity, and antimicrobial testing against common pathogens.
Should initial screenings yield positive results, more in-depth studies could be pursued to understand the mechanism of action and identify potential molecular targets.
Conclusion
This compound (CAS 868666-20-0) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known, its synthesis, biological activity, and potential applications remain largely unexplored. The information available on structurally similar compounds suggests that it may possess interesting pharmacological properties. The lack of data highlights a clear opportunity for researchers in medicinal chemistry and drug discovery to conduct novel investigations into this molecule, potentially uncovering new therapeutic leads. Further research is essential to determine the scientific value and potential utility of this compound.
References
3',5'-Dimethoxybiphenyl-3-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides essential physicochemical data for 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. The information presented herein is crucial for researchers engaged in compound characterization, reaction stoichiometry, and analytical method development.
Physicochemical Properties
The molecular formula and molecular weight of this compound have been determined based on its chemical structure. As an isomer of 3,5-dimethoxybiphenyl-4-ol, it shares the same molecular formula and a virtually identical molecular weight[1].
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
Structural Information
The chemical structure of this compound consists of a biphenyl core. One phenyl ring is substituted with a hydroxyl group at the 3-position, while the second phenyl ring bears two methoxy (B1213986) groups at the 3'- and 5'-positions.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of biphenyl derivatives can be extensive and are best referenced from peer-reviewed chemical literature. The synthesis of similar compounds often involves cross-coupling reactions, such as the Suzuki or Negishi coupling, between appropriately substituted phenylboronic acids (or esters) and phenyl halides.
General Workflow for Synthesis and Characterization:
Caption: A generalized workflow for the synthesis and characterization of biphenyl compounds.
Logical Relationship of Physicochemical Parameters
The determination of the molecular weight of a compound is directly dependent on its molecular formula, which is in turn derived from its structural formula.
Caption: The logical flow from chemical structure to molecular weight determination.
References
physical and chemical properties of 3',5'-Dimethoxybiphenyl-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',5'-Dimethoxybiphenyl-3-ol is a biphenyl (B1667301) derivative with potential applications in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. While specific experimental protocols for its synthesis and detailed biological activities are not extensively documented in publicly accessible literature, this guide consolidates the existing information and provides a framework for future research and development.
Chemical and Physical Properties
This compound, with the chemical formula C₁₄H₁₄O₃, is a biphenyl compound characterized by a hydroxyl group at the 3-position of one phenyl ring and two methoxy (B1213986) groups at the 3' and 5' positions of the second phenyl ring. The structural arrangement of these functional groups dictates its chemical reactivity and physical characteristics.
Quantitative Data Summary
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that some of the available data are predicted values from computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | |
| Molecular Weight | 230.26 g/mol | |
| CAS Number | 868666-20-0 | [1] |
| Predicted Boiling Point | 395.0 ± 32.0 °C | [1] |
| Predicted Density | 1.144 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.55 ± 0.10 | [1] |
Note: The nomenclature of this compound can be ambiguous in some databases, with "3',5'-Dimethoxybiphenyl-4-ol" sometimes used. Researchers should verify the structure and CAS number for accuracy.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum for a closely related compound, identified as 3',5'-Dimethoxy-biphenyl-4-ol, has been referenced in the literature, suggesting the availability of carbon chemical shift data that would be very similar to the target compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy groups and the phenolic hydroxyl group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 230, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the loss of a hydroxyl radical (OH).
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not prevalent in the available literature. However, based on the structure of the molecule, a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This proposed workflow outlines a general procedure for the synthesis of this compound.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing this compound.
Methodology:
-
Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), combine 3,5-dimethoxyphenylboronic acid and 3-bromophenol in a suitable reaction vessel.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate.
-
Solvent and Reflux: Add a solvent system, for instance, a mixture of toluene, ethanol, and water. Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. However, the broader class of biphenyl and polyphenol compounds is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The presence of the phenolic hydroxyl group and methoxy substituents in this compound suggests that it may possess antioxidant properties due to its ability to scavenge free radicals.
Future research could explore the potential of this compound in various biological assays to elucidate its mechanism of action and identify any relevant signaling pathways it may modulate. A hypothetical logical workflow for such an investigation is presented below.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a compound of interest with predicted physicochemical properties that warrant further experimental investigation. While detailed experimental data and biological studies are currently limited, this guide provides a foundational understanding based on available information and established chemical principles. The proposed synthetic and biological evaluation workflows offer a roadmap for researchers to further explore the potential of this molecule. Future studies are essential to fully characterize its properties and uncover its potential applications in drug discovery and other scientific disciplines.
References
An In-depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3',5'-Dimethoxybiphenyl-3-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and outlines established methodologies for the synthesis and characterization of structurally related biphenyl (B1667301) derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical Structure and Nomenclature
IUPAC Name: 3',5'-Dimethoxy-[1,1'-biphenyl]-3-ol
CAS Number: 868666-20-0
Chemical Formula: C₁₄H₁₄O₃
Molecular Weight: 230.26 g/mol
Structure:
(Note: An image of the chemical structure would be placed here.)
The structure consists of a biphenyl backbone. One phenyl ring is substituted with a hydroxyl group at the 3-position. The second phenyl ring is substituted with two methoxy (B1213986) groups at the 3' and 5' positions.
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 395.0 ± 32.0 °C | [1] |
| Density | 1.144 ± 0.06 g/cm³ | [1] |
| pKa | 9.55 ± 0.10 | [1] |
Synthesis Protocols
A specific experimental protocol for the synthesis of this compound has not been detailed in the available literature. However, the Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for the synthesis of unsymmetrical biphenyls and represents a highly probable synthetic route.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-bromophenol (B21344) with 3,5-dimethoxyphenylboronic acid.
Workflow Diagram:
References
A Comprehensive Technical Guide to the Analytical Standard of 3',5'-Dimethoxybiphenyl-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical standard for 3',5'-Dimethoxybiphenyl-3-ol (CAS No. 868666-20-0). It is designed to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing this compound. This guide covers commercial availability, potential synthetic pathways, and analytical methodologies for characterization and quality control.
Commercial Availability and Supplier Information
This compound is available as an analytical standard from a number of specialized chemical suppliers. When procuring this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table 1: Quantitative Supplier Data for this compound
| Supplier | Product Name | CAS Number | Purity | Notes |
| Ambeed | This compound | 868666-20-0 | Not specified | Listed under Aryls, Ethers, Natural Products. |
| BioCrick | This compound | 868666-20-0 | >98% | Catalog No.: BCN7529. |
| ChemFaces | This compound | 868666-20-0 | >=98% | Catalog No.: CFN89246; Provided as an oil. |
| Prochemmart | This compound | 868666-20-0 | Not specified | Standard reference chemical.[1] |
Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-hydroxyphenyl halide (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)benzene) and 3,5-dimethoxyphenylboronic acid, followed by deprotection.
Reaction Scheme:
Step 1: Suzuki-Miyaura Coupling (3,5-dimethoxyphenyl)boronic acid + 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene → 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl
Step 2: Deprotection 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl → 3',5'-dimethoxy-[1,1'-biphenyl]-3-ol
Materials and Reagents:
-
3,5-Dimethoxyphenylboronic acid
-
1-Bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (or other suitable protected 3-halophenol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Coupling Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,5-dimethoxyphenylboronic acid (1.2 equivalents), 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude silylated biphenyl (B1667301) product by column chromatography on silica (B1680970) gel.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent like THF and treat with TBAF solution until the reaction is complete (monitored by TLC).
-
Final Purification: Quench the deprotection reaction, extract the product, and purify by column chromatography to yield this compound.
Analytical Characterization Protocols
The identity and purity of the this compound analytical standard should be confirmed using a combination of chromatographic and spectroscopic techniques.
A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and its impurities.
-
Instrumentation: HPLC system with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both potentially containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for biphenyl systems) or MS detection for higher specificity.
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[3]
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization may be necessary to improve volatility and chromatographic performance.
-
Derivatization (Optional): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute the analytes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Identification: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference spectrum or interpreted based on known fragmentation rules for this class of compounds.
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized Suzuki-Miyaura coupling pathway for the synthesis of the target compound.
Analytical Workflow for Standard Qualification
This diagram outlines the logical workflow for the qualification of a newly synthesized batch of this compound as an analytical reference standard.
Caption: A typical workflow for the qualification of a chemical reference standard.
References
Safety and Handling of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for compounds structurally related to 3',5'-Dimethoxybiphenyl-3-ol. No specific safety data sheet (SDS) or comprehensive toxicological data for this compound has been found in the public domain. The information presented herein is intended for guidance and should be used in conjunction with professional judgment and a thorough risk assessment before handling this compound.
Introduction
This compound is a biphenyl (B1667301) derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel. This guide consolidates safety data from structurally similar compounds to provide a comprehensive overview of best practices for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
While specific hazard classifications for this compound are not available, data from related dimethoxybiphenyl and hydroxyphenol compounds suggest the following potential hazards.
Potential GHS Hazard Statements (Extrapolated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H350: May cause cancer (based on data for 3,3'-Dimethoxybiphenyl-4,4'-ylenediammonium dichloride).[1]
Signal Word: Warning or Danger (based on the severity of potential hazards).
Precautionary Statements (Recommended):
A comprehensive set of precautionary statements should be followed, including but not limited to:
-
P201: Obtain special instructions before use.[1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound were found. The following table provides data for a closely related compound, 3,5-Dimethoxyphenol, to offer an estimation.
| Property | Value (for 3,5-Dimethoxyphenol) |
| Physical State | Powder Solid[2] |
| Appearance | Light yellow[2] |
| Odor | Odorless[2] |
| Melting Point/Range | 40 - 45 °C / 104 - 113 °F[2] |
| Boiling Point/Range | 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg[2] |
| Flash Point | 78 °C / 172.4 °F[2] |
Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Avoid the formation of dust.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Wash hands thoroughly before breaks and at the end of the workday.
-
Remove and wash contaminated clothing before reuse.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][3]
Exposure Controls and Personal Protection
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[2]
-
Use a chemical fume hood for all operations.[3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.
First-Aid Measures
General Advice: Show the safety data sheet of a related compound to the doctor in attendance. Immediate medical attention may be required.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[3]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[3]
-
If Swallowed: Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[3]
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]
-
Environmental Precautions: Should not be released into the environment.[2]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]
Toxicological Information
No toxicological data is available for this compound. The toxicological properties have not been fully investigated for many of its structural analogs.[5][6] Based on the extrapolated hazard statements, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation. Some related biphenyl compounds have been classified as potential carcinogens.[1]
Experimental Protocols
No specific experimental protocols for the synthesis or biological evaluation of this compound were found. However, the following is a general procedure for the synthesis of a related compound, 3,3'-Dimethoxybiphenyl, which may serve as a starting point for developing a synthetic route.[7]
Synthesis of 3,3'-Dimethoxybiphenyl (Example Protocol):
This procedure involves the deamination of o-dianisidine.
-
In a 1.5-L beaker, 400 ml of water and 31 ml of concentrated hydrochloric acid are heated to boiling.
-
40 g (0.16 mole) of o-dianisidine is added to the hot solution and stirred for approximately 3 minutes.
-
The beaker is placed in an ice-salt mixture and stirred mechanically until the temperature drops to about 15°C.
-
An additional 35 ml of concentrated hydrochloric acid is added.
-
When the temperature reaches 10–13°C, a solution of 23.3 g (0.33 mole) of 97% sodium nitrite (B80452) in 50 ml of water is added from a dropping funnel over 10–15 minutes.
-
The mixture is stirred for 15–20 minutes at 5–10°C and then filtered rapidly with suction.
-
The cold, clear red filtrate is poured rapidly into a 2-L flask containing 325 ml of ice-cold 30% hypophosphorous acid solution.
-
The flask is stoppered loosely and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.
-
The product is isolated by separation and extraction with ether, followed by washing with sodium hydroxide (B78521) solution and subsequent purification.
Note: This is a hazardous procedure and should only be performed by trained chemists with appropriate safety measures in place.
Potential Biological Activity and Signaling Pathways
While no biological activity has been reported for this compound, related methoxyphenol compounds have been investigated for various biological activities, including antimicrobial and antioxidant properties.[8] Furthermore, some biphenyl derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
Due to the absence of specific safety and handling data for this compound, a cautious approach is warranted. Researchers and drug development professionals must treat this compound as potentially hazardous, drawing upon the safety profiles of structurally related molecules. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further investigation into the toxicological and biological properties of this compound is necessary to establish a comprehensive safety profile.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Potential of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) compound with potential applications in drug discovery and development. While direct literature on this specific molecule is limited, this paper provides a detailed exploration of its chemical characteristics, a proposed synthetic pathway, and potential biological significance based on the analysis of structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Quantitative data for this compound is not extensively available in public literature. The following table summarizes predicted and known properties of the target compound and its close structural isomers, providing a comparative reference.
| Property | This compound (Predicted) | 3',5'-Dimethoxybiphenyl-4-ol | 3,5-Dimethoxybiphenyl |
| Molecular Formula | C₁₄H₁₄O₃[1] | C₁₄H₁₄O₃[2] | C₁₄H₁₄O₂ |
| Molecular Weight | 230.26 g/mol [1] | 230.26 g/mol [2] | 214.26 g/mol [3] |
| Boiling Point | 395.0±32.0 °C[1] | Not Available | Not Available |
| Density | 1.144±0.06 g/cm³[1] | Not Available | Not Available |
| pKa | 9.55±0.10[1] | Not Available | Not Available |
Proposed Synthesis: A Suzuki Coupling Approach
Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed via a Suzuki coupling reaction. This well-established cross-coupling method offers high yields and functional group tolerance, making it a suitable choice for constructing the biphenyl scaffold.
The proposed two-step synthesis involves the initial preparation of 3-bromo-5-methoxyphenol (B1287468), followed by the Suzuki coupling with 3,5-dimethoxyphenylboronic acid.
Experimental Protocol:
Step 1: Synthesis of 3-bromo-5-methoxyphenol
-
Reaction Setup: To a solution of 3,5-dimethoxyphenol (B141022) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in DCM.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-bromo-5-methoxyphenol.
Step 2: Suzuki Coupling to form this compound
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5-methoxyphenol (1 equivalent), 3,5-dimethoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (B1210297) (0.05 equivalents), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.1 equivalents) in a mixture of toluene (B28343) and water (4:1).
-
Base Addition: Add potassium carbonate (K₂CO₃) (3 equivalents) to the mixture.
-
Reaction Conditions: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While the biological profile of this compound has not been explicitly studied, its structural motifs—a hydroxylated biphenyl core with methoxy (B1213986) substitutions—are present in numerous biologically active natural products and synthetic compounds. These classes of compounds are known to exhibit a range of activities, including antioxidant, anti-inflammatory, and anticancer effects.
Potential Signaling Pathway Involvement:
Based on the activities of structurally similar molecules, this compound could potentially modulate key cellular signaling pathways implicated in disease. For instance, many phenolic compounds are known to influence the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell proliferation.
Caption: Hypothesized modulation of inflammatory signaling pathways.
Future Directions and Research Opportunities
The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route, followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry) to confirm the structure.
-
In Vitro Biological Screening: Evaluation of the compound's cytotoxic, antioxidant, and anti-inflammatory properties in relevant cell-based assays.
-
Target Identification and Mechanism of Action Studies: If biological activity is confirmed, subsequent studies to identify the molecular targets and elucidate the mechanism of action will be crucial.
This technical guide provides a foundational framework for initiating research on this compound. The proposed synthesis and hypothesized biological activities offer a starting point for its exploration as a potential therapeutic agent. The broader chemical family of substituted biphenyls has a rich history in medicinal chemistry, suggesting that this particular analogue is a worthy candidate for further investigation.
References
The Unseen Architects: A Technical Guide to the Natural Occurrence of Dimethoxybiphenyl Compounds
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural occurrence of dimethoxybiphenyl compounds. Delving into their biosynthesis, isolation from diverse natural sources, and the signaling pathways that govern their production, this document aims to be a comprehensive resource for advancing research and development in this area.
Dimethoxybiphenyls, a class of aromatic organic compounds, are emerging from the shadows of phytochemical obscurity. While not as widespread as other phenolic counterparts, these molecules are increasingly being identified in a variety of natural sources, from medicinal plants to endophytic microorganisms and marine life. Their structural diversity and potential biological activities are beginning to attract the attention of the scientific community, suggesting a promising frontier for drug discovery and development.
Natural Sources and Quantitative Data
Dimethoxybiphenyl compounds have been isolated from a range of terrestrial and marine organisms. The following tables summarize the currently available quantitative data on their natural occurrence. It is important to note that for many of these compounds, specific yield or concentration data remains to be extensively documented in the literature.
| Compound | Natural Source | Plant/Organism Part | Quantitative Data | Reference |
| 3,5-Dimethoxybiphenyl | Lindera fruticosa | Roots | Data not available | [1] |
| 3,5-Dimethoxybiphenyl | Berberis koreana | Trunk | Data not available | [2] |
| 2'-Hydroxy-3,4,5-trimethoxybiphenyl | Berberis koreana | Trunk | Data not available | [2] |
| 3,4,5-Trimethoxybiphenyl | Pyrus communis (Pear) | Stems (transition zone) | Part of total phytoalexins (~110 µg/g dry weight in 'Harrow Sweet' cultivar) | [3] |
| 3'-Hydroxy-5-methoxy-3,4-methylenedioxybiphenyl | Streptomyces sp. BO-07 (endophyte from Boesenbergia rotunda) | Culture broth | Data not available | |
| 3'-Hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl | Streptomyces sp. BO-07 (endophyte from Boesenbergia rotunda) | Culture broth | Data not available | |
| Dimethoxy-bromobiphenyls (various isomers) | Haliclona sp. (Marine Sponge) | Whole organism | Data not available |
Biosynthesis of Dimethoxybiphenyls
The biosynthesis of biphenyl (B1667301) compounds in plants is a fascinating example of specialized metabolic pathways. The core biphenyl structure is established by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase. This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This foundational molecule then undergoes a series of modifications, primarily hydroxylation and O-methylation, to yield the diverse array of naturally occurring biphenyls, including the dimethoxy derivatives.
The methylation steps are carried out by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the biphenyl core. The specific positions of methylation are determined by the regioselectivity of the particular OMTs present in the organism.
Elicitor-Induced Signaling Pathway
The production of biphenyl phytoalexins, including dimethoxybiphenyls, is often induced in plants in response to pathogen attack or other environmental stressors. Elicitors, molecules that trigger a defense response, can activate a complex signaling cascade leading to the upregulation of biosynthetic genes. In Sorbus aucuparia (rowan), the signaling pathway leading to biphenyl phytoalexin production has been partially elucidated. This pathway involves the activation of the jasmonic acid (JA) signaling cascade and the mitogen-activated protein kinase (MAPK) cascade , which ultimately leads to the transcriptional activation of genes encoding key biosynthetic enzymes like biphenyl synthase (BIS).
Experimental Protocols
Detailed experimental protocols are crucial for the successful isolation and characterization of natural products. Below are generalized workflows and specific, where available, methodologies for the extraction and purification of dimethoxybiphenyl compounds.
General Workflow for Natural Product Isolation
The isolation of dimethoxybiphenyls from natural sources typically follows a multi-step process involving extraction, fractionation, and purification.
References
- 1. Phenolic compounds from the roots of Lindera fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyls from Berberis koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a key intermediate in medicinal chemistry and materials science, starting from the readily available precursor, resorcinol (B1680541). The protocols detailed herein are based on established chemical transformations, including selective monomethylation, electrophilic bromination, and a Suzuki-Miyaura cross-coupling reaction.
Overall Synthetic Scheme
The synthesis of this compound from resorcinol is achieved in a three-step sequence as illustrated below. This pathway involves the initial selective monomethylation of resorcinol to yield 3-methoxyphenol (B1666288), followed by a regioselective bromination to produce 3-bromo-5-methoxyphenol (B1287468). The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3,5-dimethoxyphenylboronic acid to afford the target biphenyl (B1667301) compound.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and purity of the products.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Selective Monomethylation | Resorcinol | 3-Methoxyphenol | Dimethyl sulfate, NaOH, TBAB | 66 | >96 (GC) |
| 2 | Bromination | 3-Methoxyphenol | 3-Bromo-5-methoxyphenol | N-Bromosuccinimide | ~70-80 | >95 (NMR) |
| 3 | Suzuki-Miyaura Coupling | 3-Bromo-5-methoxyphenol | This compound | 3,5-Dimethoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | ~80-90 | >97 (HPLC) |
Experimental Protocols
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
This protocol describes the selective monomethylation of resorcinol using dimethyl sulfate as the methylating agent and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.[1]
Materials:
-
Resorcinol (11.0 g, 0.1 mol)
-
Tetrabutylammonium bromide (TBAB) (0.5 g)
-
Toluene (50 mL)
-
2 M Sodium hydroxide (B78521) solution (50 mL)
-
Dimethyl sulfate (15.1 g, 0.12 mol)
-
Ice-cold acetic acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (250 mL three-necked flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).
-
Heat the mixture to 80°C with vigorous stirring.
-
Add dimethyl sulfate (15.1 g) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with ice-cold acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (25 mL).
-
Combine the organic layers and wash with water and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (0.67 kPa) to obtain 3-methoxyphenol as a colorless oil.
Step 2: Synthesis of 3-Bromo-5-methoxyphenol from 3-Methoxyphenol
This protocol details the regioselective bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
3-Methoxyphenol (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-methoxyphenol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions to the cooled solution.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-5-methoxyphenol.
Step 3: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyphenol with 3,5-dimethoxyphenylboronic acid.[2]
Materials:
-
3-Bromo-5-methoxyphenol (1.0 eq.)
-
3,5-Dimethoxyphenylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-methoxyphenol (1.0 eq.), 3,5-dimethoxyphenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Catalytic Cycle and Experimental Workflow Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) scaffold of interest in medicinal chemistry and materials science. The synthetic strategy employs a three-step sequence involving the preparation of a key intermediate, 3-iodophenol (B1680319), followed by protection of the hydroxyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection to yield the final product.
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds under relatively mild conditions and tolerates a broad range of functional groups. This makes it an invaluable tool in the synthesis of complex organic molecules.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three stages:
-
Synthesis of 3-Iodophenol: Diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with potassium iodide.
-
Protection and Suzuki-Miyaura Coupling: Protection of the phenolic hydroxyl group of 3-iodophenol as a methoxymethyl (MOM) ether, followed by the Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid.
-
Deprotection: Removal of the MOM protecting group under acidic conditions to afford the target compound.
Experimental Protocols
Stage 1: Synthesis of 3-Iodophenol from 3-Aminophenol
This protocol outlines the synthesis of 3-iodophenol from 3-aminophenol via a diazotization reaction.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminophenol | 109.13 | 54.5 g | 0.50 |
| Concentrated Sulfuric Acid | 98.08 | 33 mL | ~0.60 |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 36.0 g | 0.52 |
| Potassium Iodide (KI) | 166.00 | 100 g | 0.60 |
| Deionized Water | 18.02 | As needed | - |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | 158.11 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Diazotization:
-
In a 1 L beaker, dissolve 54.5 g of 3-aminophenol in a mixture of 250 g of crushed ice and 250 mL of deionized water.
-
Slowly add 33 mL of concentrated sulfuric acid with constant stirring. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 36.0 g of sodium nitrite in 75 mL of deionized water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the 3-aminophenol solution over 1 hour, maintaining the temperature below 5 °C with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate 2 L beaker, dissolve 100 g of potassium iodide in 100 mL of deionized water and cool to 0 °C.
-
Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with stirring.
-
Allow the mixture to warm to room temperature and then heat it on a water bath at 60-70 °C until the evolution of nitrogen gas ceases. A dark oil should separate.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate until the color of iodine is discharged, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodophenol as a dark oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Expected Yield: Approximately 60-70%.
Stage 2: Protection of 3-Iodophenol and Suzuki-Miyaura Coupling
Part A: Methoxymethyl (MOM) Protection of 3-Iodophenol
This protocol describes the protection of the hydroxyl group of 3-iodophenol using chloromethyl methyl ether (MOM-Cl).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Iodophenol | 220.01 | 22.0 g | 0.10 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 9.7 mL | 0.12 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.9 mL | 0.12 |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | 200 mL | - |
Protocol:
-
Reaction Setup:
-
Dissolve 22.0 g of 3-iodophenol in 200 mL of anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 20.9 mL of N,N-diisopropylethylamine (DIPEA) to the solution with stirring.
-
-
Protection:
-
Slowly add 9.7 mL of chloromethyl methyl ether (MOM-Cl) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-iodo-3-(methoxymethoxy)benzene (B3352376).
-
Expected Yield: Approximately 85-95%.
Part B: Suzuki-Miyaura Coupling
This protocol details the cross-coupling of 1-iodo-3-(methoxymethoxy)benzene with 3,5-dimethoxyphenylboronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Iodo-3-(methoxymethoxy)benzene | 264.06 | 13.2 g | 0.05 |
| 3,5-Dimethoxyphenylboronic acid | 181.98 | 10.0 g | 0.055 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 0.001 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 |
| 1,4-Dioxane (B91453) | 88.11 | 150 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add 13.2 g of 1-iodo-3-(methoxymethoxy)benzene, 10.0 g of 3,5-dimethoxyphenylboronic acid, 1.16 g of tetrakis(triphenylphosphine)palladium(0), and 13.8 g of potassium carbonate.
-
Add 150 mL of 1,4-dioxane and 50 mL of deionized water.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with 200 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl.
-
Expected Yield: Approximately 70-85%.
Stage 3: Deprotection to Yield this compound
This protocol describes the acidic hydrolysis of the MOM ether to afford the final product.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3',5'-Dimethoxy-3-(methoxymethoxy)biphenyl | 274.31 | 10.0 g | 0.036 |
| Methanol (B129727) | 32.04 | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Deprotection Reaction:
-
Dissolve 10.0 g of 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl in 100 mL of methanol in a round-bottom flask.
-
Add 5 mL of concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.
-
Expected Yield: Approximately 90-98%.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Detailed Experimental Protocol for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction between 1-bromo-3,5-dimethoxybenzene (B32327) and (3-hydroxyphenyl)boronic acid. This protocol includes details on materials, reaction setup, execution, workup, purification, and characterization of the final product. All quantitative data is summarized in a structured table, and a visual workflow of the experimental process is provided.
Introduction
This compound is a biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active compounds. The specific substitution pattern of this compound, with methoxy (B1213986) and hydroxyl groups, offers sites for further functionalization, making it a valuable building block in organic synthesis. The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol details a reliable method for the preparation of this compound using this palladium-catalyzed cross-coupling reaction.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 1-bromo-3,5-dimethoxybenzene | 1.0 eq | Limiting reagent |
| (3-hydroxyphenyl)boronic acid | 1.2 - 1.5 eq | Excess to ensure complete consumption of the aryl bromide |
| Catalyst & Ligand | ||
| Pd(OAc)₂ (Palladium(II) acetate) | 0.02 - 0.05 eq | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 - 0.10 eq | Ligand to stabilize and activate the palladium catalyst |
| Base | ||
| K₃PO₄ (Potassium phosphate) | 2.0 - 3.0 eq | Aqueous solution |
| Solvent | ||
| Toluene (B28343)/Water | 4:1 to 10:1 v/v | Biphasic solvent system |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | |
| Reaction Time | 4 - 12 hours | Monitored by TLC or GC-MS |
| Expected Yield | 75 - 90% | Based on similar Suzuki-Miyaura coupling reactions |
| Product Information | ||
| Molecular Formula | C₁₄H₁₄O₃ | |
| Molecular Weight | 230.26 g/mol | |
| CAS Number | 868666-20-0 | [3][4] |
Experimental Protocol
Materials and Reagents
-
1-bromo-3,5-dimethoxybenzene (≥98%)
-
(3-hydroxyphenyl)boronic acid (≥97%)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 217.1 mg).
-
Add (3-hydroxyphenyl)boronic acid (1.2 mmol, 165.5 mg).
-
Add Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add anhydrous toluene (8 mL) via syringe.
-
In a separate vial, prepare a solution of potassium phosphate (2.0 mmol, 424.6 mg) in deionized water (2 mL). Degas this solution by bubbling with the inert gas for 10-15 minutes.
-
Add the degassed aqueous potassium phosphate solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
The reaction mixture is vigorously stirred and heated to 100 °C using a preheated oil bath.
-
The reaction progress is monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, the flask is removed from the heat and allowed to cool to room temperature.
-
The reaction mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with water (20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the product.
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a solid.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings and the methoxy and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ = 231.0965).
-
Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.
-
FT-IR: To identify the characteristic functional groups, particularly the hydroxyl (-OH) and ether (C-O-C) stretches.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Note: Purification of 3',5'-Dimethoxybiphenyl-3-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3',5'-Dimethoxybiphenyl-3-ol is an organic compound of interest in various fields, including medicinal chemistry and materials science, due to its biphenyl (B1667301) structure featuring both hydroxyl and methoxy (B1213986) functional groups. Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications and analyses. Silica (B1680970) gel column chromatography is a fundamental, reliable, and widely adopted method for the purification of moderately polar organic compounds like this compound.[1] This document provides a detailed protocol for its purification, from initial method development using Thin Layer Chromatography (TLC) to the final isolation of the pure compound.
Physicochemical Properties and Data
A summary of the key physicochemical properties for this compound is presented below. This data is crucial for understanding the compound's behavior during the chromatographic process.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Appearance (Predicted) | Off-white to pale yellow solid |
| CAS Number | 868666-20-0[2] |
Experimental Protocol
This section details the comprehensive methodology for the purification of this compound.
Materials and Reagents
| Material / Reagent | Specification |
| Crude this compound | From synthesis reaction |
| Stationary Phase | Silica Gel |
| Particle Size: 40-63 µm (230-400 mesh)[1][3] | |
| Mobile Phase Solvents | |
| Hexane (or Petroleum Ether) | HPLC Grade |
| Ethyl Acetate (B1210297) | HPLC Grade |
| Dichloromethane (B109758) (DCM) | HPLC Grade (for sample loading) |
| Analytical Supplies | |
| TLC Plates | Silica gel coated, F₂₅₄ |
| Glassware & Equipment | |
| Glass Chromatography Column | |
| Fraction Collection Tubes / Flasks | |
| TLC Developing Chamber | |
| UV Lamp (254 nm) | |
| Rotary Evaporator | |
| Standard laboratory glassware (beakers, flasks) |
Step-by-Step Purification Procedure
Step 1: Method Development with Thin Layer Chromatography (TLC)
The first step is to determine the optimal mobile phase (eluent) composition that provides good separation of the target compound from impurities.
-
Prepare Eluent Mixtures: Prepare small volumes of various hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v).[1]
-
Spot the Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.[4]
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent mixtures.[4]
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp.[1]
-
Select Optimal System: The ideal eluent system will give the this compound spot a Retention Factor (Rf) of approximately 0.2-0.4, with clear separation from baseline and other impurity spots.[1][5]
| Table 3: Recommended TLC Solvent Systems for Method Development |
| Initial Screening: Hexane:Ethyl Acetate (8:2) |
| If Rf is too high (>0.4): Decrease polarity (e.g., 9:1) |
| If Rf is too low (<0.2): Increase polarity (e.g., 7:3) |
Step 2: Column Preparation (Wet Packing Method)
-
Select Column Size: Choose a column size appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined from TLC (e.g., Hexane:Ethyl Acetate 9:1).[1]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any trapped air bubbles.[4]
-
Once the silica has settled, add a thin protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [4]
-
Step 3: Sample Loading (Dry Loading Method)
Dry loading is recommended as it often results in better separation and sharper bands.[1][6]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[1]
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.[6]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the initial, least polar mobile phase to the top of the column. Use gentle air pressure to start the flow.[7]
-
Collect Fractions: Begin collecting the eluent in separate, numbered test tubes or flasks.
-
Gradient Elution (Optional but Recommended): For optimal separation, a gradient elution is often effective.[6] Start with the low-polarity solvent system. After eluting several column volumes, gradually increase the polarity by slowly increasing the proportion of ethyl acetate in the mobile phase.[1] A typical gradient might range from 10% to 30% ethyl acetate in hexane.
-
Monitor Progress: Periodically, spot small aliquots from the newly collected fractions onto a TLC plate to monitor the separation and track the elution of the desired compound.[1]
Step 5: Product Isolation
-
Identify Pure Fractions: Using TLC, identify all the fractions that contain the pure this compound, free from impurities.
-
Combine and Evaporate: Combine the pure fractions into a round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound.[1]
-
Final Analysis: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or MS.
Summary of Chromatographic Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Typical Mobile Phase | Hexane and Ethyl Acetate mixture |
| Method Development | TLC to achieve Rf ≈ 0.2-0.4 |
| Column Packing | Wet slurry method |
| Sample Loading | Dry loading (adsorbed on silica) |
| Elution Technique | Isocratic or Gradient (gradually increasing ethyl acetate percentage) |
| Monitoring | TLC analysis of collected fractions |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification protocol.
References
Application Notes and Protocols for 3',5'-Dimethoxybiphenyl-3-ol in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethoxybiphenyl-3-ol is a biphenyl (B1667301) derivative with potential antioxidant properties. Biphenyl compounds, particularly those with hydroxyl and methoxy (B1213986) substitutions, are of significant interest in medicinal chemistry due to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of methoxy groups can further enhance this activity by modulating the electron density of the aromatic rings, thereby stabilizing the resulting phenoxyl radical.
Data Presentation: Antioxidant Activity of this compound
The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound in DPPH and ORAC assays for illustrative purposes.
| Assay | Parameter | This compound | Trolox (Positive Control) | Ascorbic Acid (Positive Control) |
| DPPH Assay | IC₅₀ (µM) | 45.8 | 8.2 | 5.1 |
| ORAC Assay | ORAC Value (µmol TE/µmol) | 2.5 | 1.0 | 0.9 |
Note: The data presented above is hypothetical and should be replaced with experimentally determined values.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar concentration range for the positive control (Trolox or Ascorbic Acid).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the test compound or positive control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective concentration of the test compound/control and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the protection provided by the test compound to that of a standard antioxidant, Trolox.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (1 mM) in phosphate buffer. Dilute to a working concentration of 10 nM.
-
Prepare a 240 mM AAPH solution in phosphate buffer. Prepare this solution fresh for each experiment.
-
Prepare a stock solution of Trolox (1 mM) in phosphate buffer. Perform serial dilutions to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute with phosphate buffer to the desired concentrations. Ensure the final solvent concentration is low and consistent across all wells.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the test compound, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes, with the plate maintained at 37°C.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC for the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromole Trolox equivalents per micromole of the compound (µmol TE/µmol).
-
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Signaling Pathways in Oxidative Stress
Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2-ARE Signaling Pathway in Response to Oxidative Stress.
Conclusion
The DPPH and ORAC assays are robust and complementary methods for evaluating the in vitro antioxidant activity of this compound. While the DPPH assay measures the capacity to scavenge a stable radical, the ORAC assay reflects the ability to inhibit the oxidation of a biologically relevant molecule by peroxyl radicals. The detailed protocols provided herein should enable researchers to consistently and accurately assess the antioxidant potential of this and other novel biphenyl compounds, contributing to the development of new therapeutic agents for oxidative stress-related diseases. Further investigations into its effects on cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, will provide a more comprehensive understanding of its biological activity.
References
Application Notes and Protocols: Screening 3',5'-Dimethoxybiphenyl-3-ol for Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) scaffolds are a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making them ideal for targeting the active or allosteric sites of enzymes. While specific inhibitory data for 3',5'-Dimethoxybiphenyl-3-ol is not yet prevalent in publicly accessible literature, its structural features—a hydroxyl group capable of hydrogen bonding and methoxy (B1213986) groups that can influence solubility and engage in hydrophobic interactions—suggest its potential as a candidate for enzyme inhibition studies.
This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of novel biphenyl compounds like this compound. It outlines a general screening workflow, detailed protocols for representative enzyme assays, and a framework for data analysis and presentation.
Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical screening results for this compound against a panel of common enzyme targets. These are provided as an illustrative example of how to structure and present quantitative data.
Table 1: Primary Enzyme Inhibition Screening of this compound at a Single Concentration (10 µM)
| Enzyme Target | Enzyme Class | % Inhibition at 10 µM (Mean ± SD) |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 85.2 ± 4.1 |
| Matrix Metalloproteinase-9 (MMP-9) | Hydrolase (Protease) | 45.7 ± 3.3 |
| p38 Mitogen-Activated Protein Kinase | Transferase (Kinase) | 12.3 ± 2.5 |
| Acetylcholinesterase (AChE) | Hydrolase | 5.8 ± 1.9 |
Table 2: Dose-Response Analysis and IC50 Determination for Lead Target
| Enzyme Target | IC50 (µM) [95% CI] | Hill Slope |
| Cyclooxygenase-2 (COX-2) | 2.5 [2.1 - 3.0] | 1.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the enzymatic assays that could be used to screen this compound.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[1]
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Human recombinant COX-2 Enzyme
-
Fluorogenic COX Probe
-
Arachidonic Acid (substrate)
-
This compound (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and the COX Probe.
-
Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells of the microplate.
-
Add 178 µL of the reaction mix to the wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[1]
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]
-
The rate of fluorescence increase is proportional to the COX-2 activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against inhibitor concentration.[1]
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for a 96-well plate-based spectrophotometric enzyme inhibition assay and can be adapted for various enzymes.[2][3][4][5]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme that produces a chromogenic product
-
This compound
-
Assay Buffer appropriate for the enzyme
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions : Prepare a stock solution of the substrate in the assay buffer. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound.
-
Assay Setup :
-
Blank Wells : Add assay buffer and DMSO (solvent control).
-
Control Wells (100% activity) : Add assay buffer, the enzyme, and DMSO.
-
Test Wells : Add assay buffer, the enzyme, and the test compound at various concentrations.
-
-
Pre-incubation : Add the enzyme solution to all wells except the blank. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2][5]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.[2]
-
Data Acquisition : Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength appropriate for the chromogenic product.[5]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[5]
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for enzyme inhibitor characterization.
Logical Relationship Diagram
Caption: Decision-making logic for inhibitor screening cascade.
References
Application Notes and Protocols for the Development of Polymers from Dimethoxybiphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethoxybiphenyl derivatives serve as versatile and valuable monomers in the synthesis of advanced polymers. The rigid biphenyl (B1667301) backbone can impart desirable properties such as thermal stability and mechanical strength, while the methoxy (B1213986) groups can be modified or influence the polymer's solubility and electronic characteristics.[1][2] These polymers are gaining attention for a wide range of applications, from high-performance materials to innovative platforms for drug delivery and biomedical applications.[3] This document provides detailed protocols for the synthesis and characterization of polymers derived from various dimethoxybiphenyl compounds, along with data on their potential applications, particularly in the pharmaceutical and biomedical fields.
Section 1: Synthesis of Polymers from Dimethoxybiphenyl Derivatives
Several polymerization strategies can be employed depending on the specific dimethoxybiphenyl monomer and the desired polymer characteristics. Below are protocols for two distinct methods: the synthesis of polyamides from a diamine derivative and the synthesis of polyketones via electrophilic aromatic acylation.
Protocol 1: Synthesis of Polyamides and Polymer Blends from 3,3'-Dimethoxybiphenyl-4,4'-diamine
This protocol details the synthesis of novel polyamides using 3,3'-dimethoxybiphenyl-4,4'-diamine as a monomer, followed by the creation of polymer blends with potential biological activity.
Materials:
-
3,3'-Dimethoxybiphenyl-4,4'-diamine
-
Adipic acid, Glutaric acid, or Isophthalic acid
-
N,N-Dimethylformamide (DMF)
-
Pyridine (B92270) (dry)
-
Hydrochloric acid (concentrated)
-
Polyvinyl alcohol (PVA) or Chitosan
-
Ice water
Procedure:
-
Monomer Dissolution: In a reaction flask, dissolve 2.44 g (0.01 mol) of 3,3'-dimethoxybiphenyl-4,4'-diamine in 10 mL of DMF. Add a few drops of dry pyridine to aid dissolution.
-
Addition of Co-monomer: Once the diamine has completely dissolved and the solution has cooled, add 0.02 mol of the selected dicarboxylic acid (e.g., adipic acid, glutaric acid) while stirring.
-
Polymerization: Continue stirring the reaction mixture for a full 24 hours at room temperature.
-
Precipitation and Isolation: Pour the viscous reaction mixture into a beaker containing ice water and 5 mL of concentrated hydrochloric acid. A precipitate will form.
-
Purification: Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
-
(Optional) Polymer Blend Preparation: To prepare a polymer blend, separately dissolve the synthesized polymer and a secondary polymer like PVA in a suitable solvent. Mix the two polymer solutions in a 5:5 ratio and stir using a hot-plate stirrer for 60 minutes to ensure homogeneity. The blend can then be cast into a film using the solvent casting method.
Protocol 2: Synthesis of Wholly Aromatic Polyketones from 2,2'-Dimethoxybiphenyl
This protocol describes a direct condensation polymerization to produce thermally stable, organosoluble aromatic polyketones.[2]
Materials:
-
2,2'-Dimethoxybiphenyl
-
Arenedicarboxylic acid (e.g., Terephthalic acid)
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MsOH)
-
Concentrated Sulfuric Acid (for viscosity measurement)
Procedure:
-
Catalyst Preparation: Prepare the P₂O₅-MsOH polycondensation agent. A common ratio is 1:10 by weight.
-
Reaction Setup: In a reaction flask, combine 1 mmol of 2,2'-dimethoxybiphenyl, 1 mmol of the selected dicarboxylic acid, and 3 g of the P₂O₅-MsOH catalyst.[2]
-
Polymerization: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours.[2] For certain less reactive dicarboxylic acids, the temperature may need to be increased to 80°C for a shorter duration of 2 hours.[2]
-
Precipitation: After the reaction is complete, pour the hot, viscous solution into a large volume of a non-solvent like water or methanol to precipitate the polymer.
-
Purification: Isolate the polymer by filtration. Wash the polymer repeatedly with hot water and then methanol to remove the catalyst and any residual monomers.
-
Drying: Dry the final polyketone product in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Section 2: Characterization of Synthesized Polymers
Thorough characterization is essential to confirm the structure and determine the properties of the newly synthesized polymers.[4]
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Used to identify the functional groups present in the polymer and confirm the success of the polymerization reaction (e.g., appearance of amide or ketone carbonyl peaks and disappearance of monomer-specific peaks).[5]
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the chemical structure, connectivity, and purity of the polymer.
2. Molecular Weight Determination:
-
Gel Permeation / Size Exclusion Chromatography (GPC/SEC): The most common technique for measuring the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers.[6]
-
Inherent Viscosity: Can be used as a relative measure of molecular weight. For polyketones, this is often determined in a concentrated H₂SO₄ solution (e.g., 0.3 g/dL) at 30°C.[2]
3. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation temperature of the polymer.[5]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions.[5][7]
Section 3: Data Presentation
Quantitative data from polymer synthesis and characterization provides crucial insights into the material's properties and potential performance.
Table 1: P₂O₅-MsOH Mediated Polymerization of 2,2'-Dimethoxybiphenyl with Various Dicarboxylic Acids.[2]
| Dicarboxylic Acid Co-monomer | Yield (%) | Inherent Viscosity (ηinh / dL g⁻¹) |
|---|---|---|
| Terephthalic acid | 99 | 0.49 |
| Isophthalic acid | 93 | 0.23 |
| 4,4'-Oxydibenzoic acid | 78 | 0.23 |
| Adipic acid | >99 | 0.09 |
Reaction Conditions: Monomer 1a (1 mmol), Monomer 2 (1 mmol), P₂O₅-MsOH (3 g), 60°C, 24 h. Inherent viscosity was determined in a concentrated H₂SO₄ solution (0.3 g dL⁻¹) at 30°C.
Table 2: Antibacterial Activity of Polymer Nanocomposites Derived from 3,3'-Dimethoxybiphenyl-4,4'-diamine.
| Compound ID | Concentration (µg/mL) | Inhibition Rate vs. Staphylococcus aureus (%) | Inhibition Rate vs. E. coli (%) |
|---|---|---|---|
| XIV | 12.5 | 70.61 | Not Reported |
| XIV | 25 | 75.43 | Not Reported |
| XIV | 50 | 80.13 | Not Reported |
| XVIII | 12.5 | 74.90 | Not Reported |
| XVIII | 25 | 79.28 | Not Reported |
| XVIII | 50 | 85.34 | Not Reported |
Note: The original study presents graphical data; these values are representative of the reported findings. Compounds XIV and XVIII are nanocomposites made from the synthesized polymers blended with polyvinyl alcohol and silica (B1680970) nanoparticles.
Section 4: Visualized Workflows and Concepts
Diagrams help to clarify complex processes and relationships, from experimental procedures to theoretical concepts like drug delivery mechanisms.
Caption: General workflow for developing polymers from dimethoxybiphenyl derivatives.
Caption: Experimental workflow for polyamide synthesis as described in Protocol 1.
Caption: Conceptual model of a dimethoxybiphenyl polymer-based nanocarrier for drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs [mdpi.com]
- 4. eresearchco.com [eresearchco.com]
- 5. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications [mdpi.com]
Application Notes and Protocols for 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a biphenyl (B1667301) compound often derived from the laccase-biotransformation of 2,6-dimethoxyphenol, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of its application in cancer research, including its mechanism of action, quantitative data from cell line studies, and detailed experimental protocols. The information presented is intended to guide researchers in evaluating TMBP as a potential therapeutic agent.
Quantitative Data Summary
The cytotoxic activity of TMBP has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| NCI-H460 | Non-small cell lung cancer | 154 | 24, 48, and 72 hours | [1][2] |
| A549 | Non-small cell lung cancer | 148 ± 0.05 | 72 hours | [3][4] |
| HuH7.5 | Hepatocellular carcinoma (p53-mutant) | Not specified | 24 and 48 hours | [5] |
| HepG2/C3A | Hepatocellular carcinoma (p53-wild type) | Not specified | 24 and 48 hours | [5] |
Note: TMBP has been shown to have low toxicity against non-cancerous cells, including primary peritoneal macrophages and sheep erythrocytes, suggesting a degree of selectivity for cancer cells[3].
Mechanism of Action
TMBP exerts its anticancer effects through a multi-faceted mechanism that involves the induction of oxidative stress, cell cycle arrest, and apoptosis. The key signaling pathways implicated in its activity are the PI3K/AKT/NF-κB and STAT3 pathways.
-
Oxidative Stress and Metabolic Changes: Treatment with TMBP leads to an increase in reactive oxygen species (ROS) and nitric oxide, along with a reduction in superoxide (B77818) radical-anion. This redox disruption contributes to metabolic stress, characterized by reduced glucose uptake and mitochondrial depolarization[1][2][3].
-
Cell Cycle Arrest: TMBP induces cell cycle arrest at the G2/M phase in lung and hepatocellular carcinoma cells[1][3][5]. This is potentially mediated through interaction with cyclin-dependent kinase 1 (CDK1)[5].
-
Apoptosis Induction: The compound triggers apoptosis, or programmed cell death, as evidenced by increased caspase-3/7 activity[1].
-
Inhibition of Key Signaling Pathways: TMBP has been shown to decrease the levels of PI3K, AKT, and NF-κB, and reduce the immunofluorescence staining of STAT-3[1][4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of TMBP on cancer cell lines.
1. Cell Culture and TMBP Treatment:
-
Cell Lines: NCI-H460, A549, HuH7.5, and HepG2/C3A cells are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
TMBP Treatment: TMBP is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Cells are treated with a range of TMBP concentrations (e.g., 12.5–200 µM) for specified durations (e.g., 24, 48, or 72 hours)[1][2][3].
2. Cell Viability Assay (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMBP for the desired time period.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Treat cells with TMBP at the desired concentration and time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with TMBP.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
5. Western Blot Analysis:
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess the levels of proteins involved in signaling pathways affected by TMBP (e.g., PI3K, AKT, NF-κB, STAT3, caspases).
-
Procedure:
-
Treat cells with TMBP and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizations
Experimental Workflow for TMBP Evaluation
Caption: A generalized workflow for the in vitro evaluation of TMBP's anticancer effects.
Signaling Pathway of TMBP in Cancer Cells
Caption: TMBP inhibits the PI3K/AKT/NF-κB and STAT3 pathways, leading to cell cycle arrest and apoptosis.
References
- 1. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of Methoxyphenol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the antimicrobial activity of methoxyphenol compounds. This document includes detailed protocols for standard antimicrobial susceptibility tests, a summary of the bioactivity of representative methoxyphenol compounds, and visualizations of experimental workflows and relevant bacterial signaling pathways.
Introduction to Methoxyphenol Compounds and their Antimicrobial Potential
Methoxyphenol compounds, a class of naturally occurring and synthetic organic molecules characterized by a hydroxyl group and a methoxy (B1213986) group on a benzene (B151609) ring, have garnered significant interest in the scientific community for their diverse biological activities. Prominent examples include eugenol (B1671780), a major component of clove oil; vanillin (B372448), the primary flavor compound in vanilla; and capsaicin (B1668287), the active component of chili peppers. These compounds and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic and food spoilage bacteria. Their mechanisms of action are multifaceted, ranging from disruption of cell membrane integrity to the inhibition of key bacterial communication systems like quorum sensing. This makes them promising candidates for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Quantitative Antimicrobial Activity of Selected Methoxyphenol Compounds
The following tables summarize the in vitro antimicrobial activity of eugenol, capsaicin, and vanillin against a panel of bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Median Inhibitory Concentration (IC50) values, providing a quantitative basis for comparison.
Table 1: Antimicrobial Activity of Eugenol
| Bacterial Strain | Gram Stain | MIC (mM) | MBC (mM) | IC50 (mM) | Reference(s) |
| Escherichia coli | Gram-Negative | - | - | 1.11 - 2.70 | [1] |
| Pseudomonas aeruginosa | Gram-Negative | - | - | 1.11 - 2.70 | [1] |
| Staphylococcus aureus | Gram-Positive | 6.25 | 12.5 | 0.75 | [1][2] |
| Shewanella putrefaciens | Gram-Negative | 3.125 | 6.25 | - | [2] |
| Brochothrix thermosphacta | Gram-Positive | - | - | - | [2] |
| Lactobacillus plantarum | Gram-Positive | >100 | >100 | - | [2] |
Table 2: Antimicrobial Activity of Capsaicin
| Bacterial Strain | Gram Stain | MIC (mM) | MBC (mM) | IC50 (mM) | Reference(s) |
| Escherichia coli | Gram-Negative | - | - | 1.21 - 4.79 | [1] |
| Pseudomonas aeruginosa | Gram-Negative | - | - | 1.21 - 4.79 | [1] |
| Staphylococcus aureus | Gram-Positive | 12.5 | - | 0.68 | [1][2] |
| Shewanella putrefaciens | Gram-Negative | 12.5 | - | - | [2] |
| Streptococcus pyogenes | Gram-Positive | 64-128 µg/mL | Equal or close to MIC | - | [3] |
| Klebsiella pneumoniae | Gram-Negative | 256 µg/mL | - | - | [4] |
Table 3: Antimicrobial Activity of Vanillin
| Bacterial Strain | Gram Stain | MIC (mM) | MBC (mM) | IC50 (mM) | Reference(s) |
| Escherichia coli | Gram-Negative | 15 | - | - | [5] |
| Escherichia coli O157:H7 | Gram-Negative | 2 mg/mL | - | - | [6][7] |
| Staphylococcus aureus | Gram-Positive | - | - | 1.38 | [2] |
| Shewanella putrefaciens | Gram-Negative | - | - | 2.60 | [2] |
| Lactobacillus plantarum | Gram-Positive | 75 | - | - | [5] |
| Listeria innocua | Gram-Positive | 35 | - | - | [5] |
Experimental Protocols for Antimicrobial Screening
Detailed methodologies for two standard antimicrobial susceptibility testing methods are provided below. These protocols are essential for researchers to reliably assess the antimicrobial potential of methoxyphenol compounds.
Broth Microdilution Assay for MIC and MBC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism, can also be determined from the MIC results.[2]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Methoxyphenol compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative analysis)
-
Resazurin (B115843) solution (optional, for viability indication)[3]
Protocol:
-
Prepare Inoculum: Culture the test bacterium overnight in the appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density, typically equivalent to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the methoxyphenol compound in the 96-well plate. The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[2] Optionally, resazurin can be added to the wells; a color change from blue to pink indicates bacterial growth.[3]
-
Determine MBC: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar (B569324) plate. Incubate the agar plates overnight. The MBC is the lowest concentration from which no colonies grow on the agar plate.[2]
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. It relies on the diffusion of the antimicrobial from a paper disk into an agar medium inoculated with the test organism.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Sterile filter paper disks
-
Methoxyphenol compound solution
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Prepare and Apply Disks: Impregnate sterile filter paper disks with a known concentration of the methoxyphenol compound solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones of no growth around the disks. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Mechanisms of Action and Affected Signaling Pathways
Methoxyphenol compounds exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. By interfering with QS, these compounds can inhibit the expression of virulence factors and biofilm formation.
Quorum Sensing Inhibition by Eugenol in Pseudomonas aeruginosa
Eugenol has been shown to inhibit the las and pqs quorum sensing systems in Pseudomonas aeruginosa.[8] It is believed to act as a competitive inhibitor of the QS transcriptional regulators LasR and RhlR.[1][9] By binding to these receptors, eugenol prevents the binding of their native acyl-homoserine lactone (AHL) autoinducers, thereby downregulating the expression of QS-controlled genes involved in virulence and biofilm formation.[10]
Quorum Sensing Inhibition by Vanillin in Pseudomonas aeruginosa
Vanillin has been identified as an inhibitor of the pqs quorum sensing system in P. aeruginosa.[11] Molecular docking studies suggest that vanillin binds to the active site of the PqsR receptor, which is a key transcriptional regulator in the pqs system.[11] This binding event prevents the natural ligand from activating the receptor, leading to the downregulation of virulence factors such as pyocyanin (B1662382) and a reduction in twitching motility.[11]
Membrane Disruption and SdiA Inhibition by Capsaicin
The primary antimicrobial mechanism of capsaicin is attributed to its ability to disrupt bacterial cell membranes.[2][3] As a lipophilic molecule, it can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[2] In addition to its membrane-disrupting activity, capsaicin has also been shown to target the transcriptional regulator SdiA in Klebsiella pneumoniae, which is involved in quorum sensing and biofilm formation.[4]
Conclusion
The methoxyphenol compounds eugenol, capsaicin, and vanillin exhibit significant antimicrobial properties against a range of bacteria. The provided protocols offer standardized methods for screening these and other related compounds. Understanding their mechanisms of action, particularly their ability to interfere with bacterial quorum sensing, opens up new avenues for the development of novel anti-virulence and antimicrobial therapies. Further research into the structure-activity relationships of methoxyphenol derivatives is warranted to optimize their efficacy and spectrum of activity.
References
- 1. The role of eugenol and ferulic acid as the competitive inhibitors of transcriptional regulator RhlR in P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicin Potently Blocks Salmonella typhimurium Invasion of Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial and Anti-Virulence Activity of Capsaicin Against Erythromycin-Resistant, Cell-Invasive Group A Streptococci [frontiersin.org]
- 4. Capsaicin inhibits the biofilm of Klebsiella pneumoniae by targeting the transcriptional regulator SdiA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin derivative inhibits quorum sensing and biofilm formation in Pseudomonas aeruginosa: a study in a Caenorhabditis elegans infection model [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eugenol inhibits quorum sensing at sub-inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eugenol exhibits anti-virulence properties by competitively binding to quorum sensing receptors | Semantic Scholar [semanticscholar.org]
- 10. Inhibitive Effect of Eugenol and Its Nanoemulsion on Quorum Sensing-Mediated Virulence Factors and Biofilm Formation by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanillin inhibits PqsR-mediated virulence in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3',5'-Dimethoxybiphenyl-3-ol
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 3',5'-Dimethoxybiphenyl-3-ol in various samples. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a biphenyl (B1667301) derivative with potential significance in various fields of research. Accurate and precise quantification of this compound is crucial for understanding its properties and potential applications. This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Analytical Methods Overview
A comparative summary of the recommended analytical techniques is presented below. High-Performance Liquid Chromatography is well-suited for non-volatile compounds, while Gas Chromatography is ideal for volatile substances, often requiring derivatization for polar analytes like phenols.[1]
Table 1: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity. | Separation of volatile compounds based on boiling point and polarity. |
| Detector | UV-Vis, Diode Array (DAD), Fluorescence | Mass Spectrometer (MS) |
| Sample Preparation | Dissolution, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Derivatization to increase volatility, LLE, SPE |
| Selectivity | Good to Excellent, enhanced by detector choice. | Excellent, based on mass-to-charge ratio. |
| Sensitivity | Moderate to High (Fluorescence) | High to Very High |
| Typical Run Time | 10-30 minutes | 15-45 minutes |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High selectivity and sensitivity, structural information from mass spectra. |
| Disadvantages | May have lower sensitivity with UV detection compared to GC-MS. | Derivatization can add complexity and potential for error. |
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the quantification of this compound. This method is adapted from established protocols for similar biphenyl compounds.[2][3][4]
Experimental Protocol
3.1.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid or phosphoric acid (analytical grade).
3.1.2. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25.1-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 254 nm
-
Fluorescence: Excitation and emission wavelengths should be optimized based on the spectral properties of this compound. Many hydroxybiphenyls exhibit fluorescence.[5]
-
3.1.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (Liquid Samples, e.g., cell culture media):
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method, based on data from similar biphenyl analyses.[2][3][4]
Table 2: HPLC Method Validation Parameters (Illustrative Data)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For enhanced sensitivity and selectivity, particularly in complex biological matrices, a GC-MS method is recommended. This protocol is based on methods for the analysis of similar phenolic compounds.[6][7]
Experimental Protocol
4.1.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard of this compound.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Solvents: Ethyl acetate, Dichloromethane (GC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog).
4.1.2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte and internal standard.
4.1.3. Sample and Standard Preparation with Derivatization
-
Extraction: Perform LLE or SPE as described for the HPLC method.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).
-
Vortex and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Prepare calibration standards by spiking blank matrix extracts with known amounts of the reference standard and the internal standard, followed by the same derivatization procedure.
Data Presentation
The expected performance of the GC-MS method is summarized below, highlighting its high sensitivity.
Table 3: GC-MS Method Validation Parameters (Illustrative Data)
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: GC-MS analytical workflow for this compound.
Conclusion
The described HPLC and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired level of sensitivity, and instrument availability. Proper method validation is essential to ensure accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of Substituted Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of substituted phenols. Direct activation of phenols is challenging due to the poor leaving group nature of the hydroxyl group; therefore, this guide focuses on the use of activated phenol (B47542) derivatives, such as tosylates, mesylates, and triflates, as the electrophilic partner in the coupling reaction.
Frequently Asked questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with a substituted phenol derivative failing or giving low yields?
Low yields in Suzuki-Miyaura couplings involving activated phenol derivatives can arise from several factors. A primary challenge is the steric hindrance around the reaction center, which can impede key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. Additionally, catalyst deactivation, suboptimal choice of base or solvent, and inappropriate reaction temperatures can contribute to poor yields. The electronic properties of the substituents on the phenol ring also play a critical role; electron-withdrawing groups can enhance reactivity, while electron-donating groups may require more specialized catalytic systems.
Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of substituted phenols, and how can I identify them?
The three most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond.[1] This can be identified by the presence of the corresponding arene (the boronic acid minus the B(OH)₂ group) in your reaction mixture, detectable by GC-MS or NMR.
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[2] This byproduct can be identified by its mass (double the aryl group of the boronic acid) in GC-MS or by its characteristic NMR signals.
-
Dehalogenation/Detosylation: This is the replacement of the leaving group (e.g., tosyl group) on the activated phenol with a hydrogen atom, leading to the formation of the parent arene.[3] This can be identified by the presence of the corresponding arene as a byproduct in your reaction mixture.
Q3: How do I choose the optimal catalyst and ligand for coupling with an activated phenol derivative?
The choice of catalyst and ligand is critical for a successful reaction, especially with sterically hindered or electron-rich substrates.
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, but they require in situ reduction to the active Pd(0) species. Direct Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used. For challenging substrates, specialized pre-catalysts or palladacycles may offer higher stability and activity.
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[4] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates, including those with steric hindrance.[5] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy.
Q4: What is the role of the base in the reaction, and which one should I choose?
The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step. A variety of bases can be used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength of the base can influence the reaction rate and the prevalence of side reactions. For many couplings with aryl tosylates, K₃PO₄ has been found to be an effective base. Stronger bases are not always better and can sometimes promote side reactions like protodeboronation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as Pd(0) is oxygen-sensitive. |
| Suboptimal Ligand | For sterically hindered or electron-rich substrates, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Common choices include dioxane, toluene (B28343), and DMF, often with a small amount of water. A solvent screen may be necessary to find the optimal conditions for your specific substrates. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, the reaction may not proceed if the temperature is too low. A typical temperature range is 80-110 °C. |
Problem 2: Significant Formation of Protodeboronation Byproduct
| Possible Cause | Solution |
| Unstable Boronic Acid | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which can undergo a "slow release" of the boronic acid during the reaction.[1] |
| Base-Induced Decomposition | Strong bases can accelerate protodeboronation. Use a milder base (e.g., K₂CO₃ or K₃PO₄) and avoid a large excess. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and work it up as soon as it is complete. Running the reaction at the lowest effective temperature can also help. |
| Presence of Protic Solvents | While some water is often beneficial, excess protic solvent can be a source of protons for this side reaction. Use anhydrous solvents if protodeboronation is a major issue. |
Problem 3: High Levels of Homocoupling Byproduct
| Possible Cause | Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[5] |
| Incomplete Reduction of Pd(II) Precatalyst | Homocoupling can occur during the in situ reduction of a Pd(II) precatalyst. Consider using a direct Pd(0) source like Pd₂(dba)₃. The addition of a mild reducing agent, such as potassium formate (B1220265), can also help suppress homocoupling.[6] |
| Excess Boronic Acid | While a slight excess of boronic acid is common, a large excess can favor homocoupling. Use a stoichiometry closer to 1:1. |
Problem 4: Formation of Dehalogenated/Detosylated Byproduct
| Possible Cause | Solution | | Source of Hydride | Certain solvents (like alcohols) or bases can act as hydride sources. Use a non-alcoholic solvent and screen different bases. | | Slow Transmetalation | If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to reacting with a hydride source. Optimizing the ligand and base to accelerate transmetalation can mitigate this. | | High Reaction Temperature | Higher temperatures can sometimes favor dehalogenation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Quantitative Data Summary
The following tables provide a summary of yields for the Suzuki-Miyaura coupling of aryl tosylates and mesylates with various boronic acids under different conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Mesylates with Arylboronic Acids [7]
| Entry | Aryl Mesylate | Arylboronic Acid | Yield (%) |
| 1 | 4-tert-butylphenyl mesylate | 3-furylboronic acid | 98 |
| 2 | 4-methoxyphenyl mesylate | Phenylboronic acid | 95 |
| 3 | 2-naphthyl mesylate | 4-formylphenylboronic acid | 92 |
| 4 | 4-cyanophenyl mesylate | 2-methylphenylboronic acid | 89 |
| 5 | 4-acetylphenyl mesylate | 4-methoxyphenylboronic acid | 96 |
Reaction conditions: Pd(OAc)₂ (2 mol %), Ligand L2 (4 mol %), K₃PO₄ (3.0 mmol), t-AmOH, 110 °C, 2 h.[7]
Table 2: Suzuki-Miyaura Coupling of Aryl Tosylates with Arylboronic Acids [7]
| Entry | Aryl Tosylate | Arylboronic Acid | Yield (%) |
| 1 | 4-tert-butylphenyl tosylate | Phenylboronic acid | 99 |
| 2 | 4-methoxyphenyl tosylate | 2,6-dimethylphenylboronic acid | 91 |
| 3 | 2-naphthyl tosylate | 3-furylboronic acid | 94 |
| 4 | 4-cyanophenyl tosylate | 3-thiophenylboronic acid | 88 |
| 5 | 4-acetylphenyl tosylate | 5-indolylboronic acid | 85 |
Reaction conditions: Pd(OAc)₂ (2 mol %), Ligand L2 (4 mol %), K₃PO₄ (3.0 mmol), t-AmOH, 110 °C, 2 h.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Aryl tosylate (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
CM-phos (L2) ligand (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (B91453) (3 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl tosylate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the CM-phos ligand.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Procedure for Minimizing Homocoupling [6]
This protocol incorporates measures to rigorously exclude oxygen and manage the palladium catalyst's oxidation state.
-
Materials:
-
Aryl halide/tosylate (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Potassium formate (optional, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide/tosylate, boronic acid, base, and optional potassium formate.
-
Seal the vessel and perform a subsurface sparge with nitrogen or argon for at least 30 minutes to rigorously exclude dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium precatalyst and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
Proceed with a standard aqueous work-up and purification.
-
Visualizing Reaction Pathways
Caption: Catalytic cycle of Suzuki-Miyaura coupling and competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
Technical Support Center: Purification of Biphenyl Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of biphenyl (B1667301) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in biphenyl compounds?
A1: Impurities in biphenyl compounds can be broadly categorized into three main types:
-
Organic Impurities: These can include unreacted starting materials (e.g., aryl halides, boronic acids), intermediates, byproducts from side reactions (e.g., homocoupling products), and degradation products.[1][2][3] For instance, in a Suzuki-Miyaura coupling, homocoupling of the boronic acid can lead to biphenyl impurities that are difficult to separate due to similar polarities.[1][4]
-
Inorganic Impurities: These may consist of reagents, salts, and residual catalysts, such as palladium from coupling reactions.[1]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not entirely removed can also be present as impurities.[1]
Q2: How can I detect the presence of impurities in my biphenyl sample?
A2: Several analytical techniques are effective for detecting impurities in biphenyl compounds:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating the target compound from impurities with different polarities.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities and provides structural information through mass spectral data.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR).[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and valuable technique for monitoring reaction progress and assessing the effectiveness of purification steps.[2]
Q3: What makes the separation of biphenyl isomers so challenging?
A3: Biphenyl isomers, such as positional isomers and atropisomers, often have very similar physicochemical properties, including polarity and hydrophobicity.[6][7] This similarity leads to comparable retention times in standard chromatographic methods, making their separation difficult.[6] Atropisomers present an added challenge due to potential on-column interconversion.[6]
Troubleshooting Guides
Recrystallization Issues
Problem: My biphenyl compound "oiled out" instead of forming crystals during recrystallization.
-
Cause: "Oiling out" happens when the solid melts and separates as a liquid at a temperature above its melting point.[8][9] This can occur if the solvent's boiling point is higher than the compound's melting point or if the solution is cooled too quickly.[8]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly. Insulating the flask can help with this.[8]
-
Problem: No crystals have formed after cooling the solution.
-
Cause: The solution may not be supersaturated, possibly due to using too much solvent.[8][9]
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[8]
-
Reduce Solvent: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then try cooling it again.[8]
-
Problem: The final yield of pure crystals is very low.
-
Cause: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor.[8][9][10] Washing the collected crystals with solvent that is not ice-cold can also redissolve the product.[8]
-
Solution:
-
Use the minimum amount of hot solvent necessary for dissolution.
-
Ensure the solvent used for washing the crystals is ice-cold.
-
To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals.[8]
-
Problem: The final crystals are colored, even after recrystallization.
-
Cause: Colored impurities can sometimes co-crystallize with the desired product.[8]
-
Solution:
-
Redissolve the impure crystals in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated charcoal.
-
Cool the filtrate to allow the now colorless product to crystallize.[8]
-
Column Chromatography Issues
Problem: Poor separation of my biphenyl compound from impurities.
-
Cause:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the components.
-
Improper Column Packing: Cracks or channels in the silica (B1680970) gel can lead to inefficient separation.[11]
-
Co-elution of Isomers: Biphenyl isomers are notoriously difficult to separate on standard stationary phases.[6]
-
-
Solution:
-
Optimize Solvent System: Use TLC to test various solvent systems to find one that provides good separation (an Rf value between 0.2 and 0.4 for the target compound is ideal).[11]
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[11]
-
Specialized Columns for Isomers: For separating isomers, consider using stationary phases that promote π-π interactions, such as biphenyl or phenyl-hexyl columns.[6][12][13] These can offer enhanced resolution compared to traditional C18 phases.[6][13]
-
Data Presentation
Table 1: Common Impurities in Biphenyl Synthesis and Their Origin.
| Impurity Type | Specific Examples | Common Origin |
| Starting Materials | Aryl halides, boronic acids/esters | Incomplete reaction |
| Homocoupling Products | 4,4'-dimethylbiphenyl, 4,4'-difluorobiphenyl | Side reaction in Suzuki coupling |
| Byproducts | Terphenyl isomers, diphenyl ether | High-temperature synthesis |
| Intermediates | Partially demethylated biphenyls | Incomplete demethylation reaction |
| Oxidation Products | Quinone derivatives, aldehydes, carboxylic acids | Oxidation of hydroxyl or methyl groups |
| Catalyst Residues | Palladium, other transition metals | Suzuki and other cross-coupling reactions |
Table 2: Comparison of Analytical Techniques for Biphenyl Purity Assessment.
| Analytical Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity determination, separation of isomers | High resolution, quantitative | Can be time-consuming to develop methods |
| GC-MS | Separation by boiling point followed by mass-based detection | Identification of volatile impurities | High sensitivity, structural information | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin transitions in a magnetic field | Structural elucidation, purity confirmation | Provides detailed structural information, quantitative | Lower sensitivity compared to MS |
| TLC | Separation on a thin layer of adsorbent | Reaction monitoring, qualitative analysis | Fast, simple, inexpensive | Not quantitative, lower resolution |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Biphenyl Compound
-
Solvent Selection: Choose a solvent in which the biphenyl compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol (B129727), or mixtures like benzene/petroleum ether.[14]
-
Dissolution: Place the crude biphenyl compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: HPLC Method for Purity Analysis of a Biphenyl Derivative
This is a representative method and may require optimization for specific biphenyl compounds.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A column with a stationary phase that promotes π-π interactions, such as a Biphenyl or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size), is often effective.[6][7]
-
Mobile Phase:
-
A: Water or a suitable buffer.
-
B: HPLC-grade methanol or acetonitrile. Methanol can enhance π-π interactions with phenyl-based columns.[6]
-
-
Gradient Elution: Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.[6] Then, optimize the gradient for the best separation of the main peak from any impurities.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30 °C.[7]
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[7]
-
Sample Preparation: Prepare a dilute solution of the biphenyl compound in the mobile phase.
-
Analysis: Inject the sample and calculate the purity based on the peak area percentage of the main component relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. benchchem.com [benchchem.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reddit - The heart of the internet [reddit.com]
stability and degradation of 3',5'-Dimethoxybiphenyl-3-ol under light and air
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3',5'-Dimethoxybiphenyl-3-ol?
A1: Like many phenolic compounds, the stability of this compound is likely influenced by:
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group and the biphenyl (B1667301) system.
-
pH: Phenolic compounds can be susceptible to degradation in neutral to alkaline conditions, which can facilitate oxidation. Acidic conditions are generally more favorable for the stability of phenols.[1]
-
Temperature: Elevated temperatures can accelerate the rate of both oxidative and photodegradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light in an amber vial, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Solutions are generally less stable and should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures, protected from light, and in a tightly sealed container.
Q3: What are the potential degradation pathways for this compound?
A3: While specific pathways have not been elucidated, based on related phenolic compounds, potential degradation routes include:
-
Oxidation of the phenol: The hydroxyl group is susceptible to oxidation, which can lead to the formation of a phenoxy radical. This can then lead to the formation of quinone-type structures and potentially polymerization.
-
Hydroxylation of the aromatic rings: Reactive oxygen species can attack the biphenyl ring system, introducing additional hydroxyl groups.
-
Cleavage of the biphenyl bond: Under harsh conditions, the bond connecting the two phenyl rings could be cleaved.
-
Demethylation: The methoxy (B1213986) groups could potentially be cleaved under certain stress conditions, although this is generally less likely than oxidation of the phenol.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of the degradation products.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution | Oxidative degradation | - Prepare solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding an antioxidant, but be mindful of potential interference with your experiments. |
| Photodegradation | - Work in a light-protected environment (e.g., use amber glassware, turn off overhead lights).- Store solutions in amber vials or wrap containers in aluminum foil. | |
| Unstable pH | - Buffer your solution to a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental system.[1] | |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose structures. |
| Color change of the solution (e.g., yellowing or browning) | Oxidation and formation of quinone-like structures or polymers | - This is a visual indicator of degradation. Take measures to prevent oxidation as described above.- Prepare fresh solutions before use. |
| Inconsistent results between experiments | Instability of stock solutions | - Prepare fresh stock solutions for each experiment.- If an autosampler is used for HPLC analysis, ensure it is temperature-controlled (e.g., 4°C). |
Illustrative Stability Data
The following tables provide illustrative quantitative data on the stability of a hypothetical biphenylol compound under various stress conditions. This data is for exemplary purposes to guide experimental design.
Table 1: Illustrative Photostability of a Biphenylol Compound in Solution
| Condition | Duration (hours) | % Recovery of Parent Compound | Appearance of Solution |
| Dark Control (4°C) | 24 | 99.5 | Colorless |
| Ambient Light | 24 | 85.2 | Faintly Yellow |
| UV Light (254 nm) | 24 | 60.7 | Yellow |
Table 2: Illustrative Oxidative Stability of a Biphenylol Compound in Solution (in the dark)
| Condition | Duration (hours) | % Recovery of Parent Compound | Appearance of Solution |
| Nitrogen Purged | 24 | 99.8 | Colorless |
| Air Exposed | 24 | 92.1 | Very Faintly Yellow |
| Air Exposed + Fe2+ (catalyst) | 24 | 75.4 | Yellow-Brown |
Experimental Protocols
Protocol 1: Forced Degradation Study (Photostability)
Objective: To evaluate the intrinsic photostability of this compound and identify potential photodegradation products.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
pH buffer (if necessary)
-
Quartz or borosilicate glass vials (transparent)
-
Amber vials
-
Photostability chamber with controlled light (UV and visible) and temperature output (as per ICH Q1B guidelines)[2][3]
-
HPLC-UV system
-
LC-MS system (for identification)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Transfer aliquots of the working solution into both transparent and amber (dark control) vials.
-
Place the vials in a photostability chamber. Expose the samples to a light source that provides both UV and visible light. A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3]
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
Protocol 2: Forced Degradation Study (Oxidative Stability)
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
HPLC-grade solvent
-
3% Hydrogen peroxide (H₂O₂) solution
-
Amber vials
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create three sets of samples in amber vials:
-
Control: The compound in solvent.
-
Oxidative Stress: The compound in solvent with the addition of 3% H₂O₂.
-
Catalyzed Oxidation (optional): The compound in solvent with H₂O₂ and a catalytic amount of a metal salt (e.g., FeCl₃).
-
-
Incubate the samples at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots from each set.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite to the H₂O₂ samples).
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound.
-
Analyze degraded samples by LC-MS to identify oxidation products.
Visualizations
References
Technical Support Center: Solubility of 3',5'-Dimethoxybiphenyl-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with 3',5'-Dimethoxybiphenyl-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a biphenyl (B1667301) derivative containing both hydrophobic (biphenyl backbone) and hydrophilic (hydroxyl and methoxy (B1213986) groups) functionalities. This structure suggests that its solubility will be favored in organic solvents, particularly those with moderate polarity. Biphenyl compounds are generally sparingly soluble in water but soluble in organic solvents like benzene, toluene, and hexane. The presence of the hydroxyl and methoxy groups on the phenyl ring may slightly increase its polarity compared to unsubstituted biphenyl.
Q2: I am observing poor solubility of this compound in my chosen solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure of this compound, polar aprotic solvents such as DMSO and DMF, as well as alcohols like ethanol (B145695) and methanol, are likely to be more effective than non-polar hydrocarbon solvents or water.
-
Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the overall solubility.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvation, which can improve the dissolution rate.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
This compound contains a phenolic hydroxyl group, which is weakly acidic. In aqueous solutions, the pH will significantly impact its solubility.
-
Alkaline conditions (high pH): Increasing the pH above the pKa of the hydroxyl group will lead to the formation of the corresponding phenolate (B1203915) salt. This ionic form is significantly more polar and, therefore, more soluble in water.
-
Acidic to Neutral conditions (low to neutral pH): At lower pH, the compound will exist in its neutral, less polar form, resulting in lower aqueous solubility.
Q4: Can I use a co-solvent system to improve the aqueous solubility of this compound?
Yes, a co-solvent system is a highly effective strategy for improving the aqueous solubility of hydrophobic compounds. By adding a water-miscible organic solvent (a co-solvent) to an aqueous solution, the overall polarity of the solvent system is reduced, making it more favorable for dissolving non-polar compounds. Common co-solvents for this purpose include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
For a related compound, 3,5-Dimethoxyphenol, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline was shown to achieve a solubility of at least 2.5 mg/mL.[1] This suggests a similar approach could be successful for this compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Issue 1: The compound is not dissolving in a non-polar organic solvent (e.g., hexane, toluene).
-
Question: Is this expected?
-
Answer: Yes, this is likely. While the biphenyl core is non-polar, the presence of a hydroxyl and two methoxy groups increases the overall polarity of the molecule, making it less soluble in highly non-polar solvents.
-
-
Troubleshooting Steps:
-
Switch to a more polar organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate, acetone, or an alcohol (methanol, ethanol).
-
If a non-polar solvent is required for your experiment, try a mixture of the non-polar solvent with a more polar co-solvent.
-
Issue 2: The compound has low solubility in water.
-
Question: What can I do to increase its aqueous solubility?
-
Answer: The aqueous solubility of this phenolic compound can be enhanced by manipulating the pH or using co-solvents.
-
-
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the aqueous solution by adding a base (e.g., NaOH) to deprotonate the phenolic hydroxyl group and form a more soluble salt.
-
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 3: The compound precipitates out of solution when my organic stock solution is diluted into an aqueous buffer.
-
Question: Why is this happening and how can I prevent it?
-
Answer: This occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed solvent system.
-
-
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of the compound in the aqueous buffer.
-
Increase Co-solvent Percentage: If your experiment allows, increase the percentage of the organic co-solvent in the final solution.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant can help to keep the compound in solution.
-
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water (pH 7) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Hexane | 25 |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vial tightly and place it in a shaker or incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Visualizations
Caption: Troubleshooting workflow for solubility issues of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
References
Technical Support Center: Optimizing Reaction Conditions for Dimethoxybiphenyl Synthesis
Welcome to the technical support center for the synthesis of dimethoxybiphenyls. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you might encounter during the synthesis of dimethoxybiphenyls.
Issue 1: Low or No Yield of the Desired Dimethoxybiphenyl Product
Q: My Suzuki-Miyaura coupling reaction to synthesize dimethoxybiphenyl is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling for dimethoxybiphenyl synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is active.
-
Oxidation: Pd(0) is the active species. If using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction or exposure to oxygen can deactivate the catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Choice: For sterically hindered or electron-rich substrates, such as some methoxy-substituted aryl halides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active catalysts or pre-catalysts, especially those with bulky, electron-rich phosphine (B1218219) ligands.[2][3]
-
-
Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction, as it influences the rate of oxidative addition and reductive elimination.[4]
-
Base and Solvent System: The base and solvent play crucial roles in the catalytic cycle.
-
Base Strength and Solubility: The base must be strong enough to promote transmetalation but not so harsh as to cause side reactions. The solubility of the base is also important. A mixture of an organic solvent (like dioxane or toluene) with water is often used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][6][7]
-
Solvent Choice: The solvent should solubilize the reactants. Common choices include toluene, dioxane, and THF, often in combination with water.[6][7][8]
-
-
Quality of Reactants:
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation (hydrolysis back to the arene), especially under harsh basic conditions or prolonged heating.[1] Use high-purity boronic acids and consider using them in a slight excess (1.1-1.5 equivalents).
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems are generally required.[9]
-
Q: I am attempting an Ullmann condensation to form a dimethoxybiphenyl, but the reaction is sluggish and gives a poor yield. What should I consider?
A: The classical Ullmann reaction often requires harsh conditions. Modern modifications have improved its scope and efficiency.
-
Copper Activation: The copper catalyst's activity is paramount. "Activated" copper powder, prepared by reducing a copper salt, is often more effective than commercial copper powder.[10][11]
-
Reaction Temperature: Traditional Ullmann reactions require high temperatures (often >200 °C).[10][11] If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be mindful of potential side reactions like dehalogenation or decomposition at very high temperatures.[12]
-
Solvent: High-boiling polar solvents like DMF, nitrobenzene, or N-methylpyrrolidone are typically used.[10]
-
Ligand Assistance: The addition of ligands such as diamines, amino acids, or 1,10-phenanthroline (B135089) can significantly accelerate the reaction and allow for milder conditions.[13]
-
Substrate Electronics: The Ullmann reaction is generally more efficient with electron-deficient aryl halides. The presence of electron-donating methoxy (B1213986) groups can decrease the reactivity of the aryl halide.[10]
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows the desired dimethoxybiphenyl, but also significant amounts of homocoupled (biaryl of the starting materials) and dehalogenated side products. How can I minimize these?
A: The formation of side products is a common issue in cross-coupling reactions.
-
Homocoupling of Boronic Acids (Suzuki-Miyaura):
-
Oxygen Contamination: This is a primary cause of homocoupling, as oxygen can promote the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be better than generating it in situ from a Pd(II) source like Pd(OAc)₂, which can consume some of the boronic acid and lead to homocoupling.[1]
-
-
Dehalogenation:
-
Hydrogen Source: This side reaction involves the replacement of the halogen with a hydrogen atom. Impurities in the reagents or solvent can act as a hydrogen source. High reaction temperatures can also promote this pathway.[12] Ensure the use of pure, anhydrous solvents and optimize the reaction temperature.
-
-
Homocoupling in Ullmann Reaction:
-
The classic Ullmann coupling of an aryl halide with itself is the intended reaction to form symmetrical biphenyls. To synthesize unsymmetrical biphenyls via a cross-Ullmann reaction, one aryl halide is typically used in excess.
-
Issue 3: Difficulty in Product Purification
Q: I have successfully synthesized my target dimethoxybiphenyl, but I am struggling to separate it from the remaining starting materials and side products. What are some effective purification strategies?
A: Purification of dimethoxybiphenyl isomers can be challenging due to their similar polarities.
-
Recrystallization: This is often the most effective method for purifying solid dimethoxybiphenyls. Common solvents for recrystallization include ethanol, ethyl acetate (B1210297)/hexane mixtures, or isopropanol.[14][15]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a good option. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[2][3]
-
Distillation: For liquid or low-melting isomers, short-path distillation (like Kugelrohr) can be used to remove volatile impurities.[14]
-
Acid-Base Wash: If one of the starting materials or major impurities is acidic or basic, an acid-base wash during the workup can help to remove it.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for dimethoxybiphenyl synthesis: Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig?
A1: The Suzuki-Miyaura coupling is often the method of choice for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[9] The Ullmann reaction is typically used for the synthesis of symmetrical biaryls and often requires harsher conditions, although modern protocols have improved its scope.[11] The Buchwald-Hartwig amination is primarily for the formation of C-N bonds and would be used to synthesize aminobiphenyls, which could then be further modified. For the direct formation of the C-C bond in dimethoxybiphenyls, Suzuki-Miyaura is generally the most versatile and widely used method.
Q2: How do I choose the right phosphine ligand for my Suzuki-Miyaura coupling?
A2: The choice of ligand is crucial and often substrate-dependent. For the synthesis of dimethoxybiphenyls, which involve electron-rich methoxy groups, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination step. Ligands like SPhos, XPhos, and other Buchwald-type ligands have shown excellent performance in such couplings.[3][4] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and the formation of side products.[9][16]
Q4: Can I use an aryl chloride as a starting material for dimethoxybiphenyl synthesis?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki-Miyaura and Ullmann reactions.[9] To achieve good yields with aryl chlorides, more reactive catalyst systems are usually required. This often involves the use of bulky, electron-rich phosphine ligands and potentially higher reaction temperatures.[17]
Data Presentation: Reaction Condition Comparison
The following tables summarize representative reaction conditions for the synthesis of different dimethoxybiphenyl isomers.
Table 1: Suzuki-Miyaura Coupling Conditions for Dimethoxybiphenyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | THF | 60 | 19 | Moderate |
| 4-Bromoanisole | (4-Pentylphenyl)boronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3.0) | Toluene/Ethanol/Water | 80 | 12-24 | Good |
| 2-Bromo-3,5-dimethoxytoluene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | High |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 70-80 | 18-22 | 60 |
Table 2: Ullmann Reaction Conditions for Dimethoxybiphenyl Synthesis
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodotoluene (for 3,3'-dimethylbiphenyl) | Copper powder | - | - | DMF | High | - | 45-60 |
| 4-Iodoanisole | CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 110 | 24 | Good |
| Aryl Halide | CuO-NPs | - | KOH/Cs₂CO₃ | DMSO | ~100 | - | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of Dimethoxybiphenyls [2][7][18]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), the corresponding methoxyphenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Synthesis of Symmetrical Dimethoxybiphenyls [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the methoxy-substituted aryl halide (1.0 equiv) and activated copper powder (typically in excess).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or nitrobenzene.
-
Reaction: Heat the mixture to a high temperature (e.g., 200 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove the copper residues. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for dimethoxybiphenyl synthesis via Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. EP0035965B1 - Process for the preparation of 2.2'-dihydroxybiphenyl compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Phenolic Compound Oxidation During Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of phenolic compounds during chemical synthesis. Phenolic compounds are highly susceptible to oxidation, which can lead to decreased yields, product discoloration, and the formation of impurities. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges in your research and development endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phenolic compounds in a question-and-answer format.
Q1: My reaction mixture is turning brown/dark. What is causing this discoloration?
A1: A brown or dark discoloration is a common indicator of phenol (B47542) oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, trace metal impurities, or high temperatures. This process forms highly colored quinone-type byproducts and polymeric materials.[1]
Q2: I am observing a low yield of my desired phenolic product. What are the potential causes?
A2: Low yields can result from several factors related to oxidation:
-
Degradation of Starting Material: The phenolic starting material may have oxidized before the reaction begins.
-
Oxidation During Reaction: The reaction conditions may be promoting the oxidation of the starting material or the product.
-
Product Loss During Workup and Purification: Phenolic compounds can oxidize during extraction, chromatography, or solvent removal.
Q3: My purified phenolic compound is degrading upon storage. How can I improve its stability?
A3: The stability of purified phenolic compounds can be compromised by exposure to air and light. Even small amounts of residual metal catalysts from the synthesis can promote degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phenol oxidation?
A1: Phenol oxidation typically proceeds through a free radical mechanism. The phenolic hydroxyl group can lose a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, but it can react with oxygen or other radicals to form peroxides, which then decompose to quinones and other colored byproducts.
Q2: How can I remove dissolved oxygen from my reaction solvents?
A2: To minimize oxidation, it is crucial to use degassed solvents. Common methods for degassing solvents include:
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent. This cycle is typically repeated three times for maximum efficiency.
-
Sonication under Vacuum: Sonicating the solvent under a partial vacuum can also effectively remove dissolved gases.
Q3: Are there any specific functional groups that make phenols more susceptible to oxidation?
A3: Yes, phenols with electron-donating groups (e.g., hydroxyl, methoxy, amino) on the aromatic ring are more easily oxidized. The presence of multiple hydroxyl groups, especially in the ortho or para positions (e.g., hydroquinone, catechol), significantly increases the susceptibility to oxidation.
Q4: How can I monitor the progress of my reaction while minimizing exposure to air?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring reaction progress.[2] To minimize air exposure, you can quickly take an aliquot of the reaction mixture with a syringe under a positive pressure of inert gas and spot it on the TLC plate.
Strategies for Preventing Oxidation
There are three main strategies to prevent the oxidation of phenolic compounds during synthesis: conducting the reaction under an inert atmosphere, adding antioxidants, and using protecting groups for the phenolic hydroxyl group.
Inert Atmosphere Synthesis
Performing reactions under an inert atmosphere of nitrogen or argon is a highly effective way to prevent oxidation by excluding atmospheric oxygen.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically at >120°C) for several hours and allowed to cool in a desiccator.[1] Alternatively, flame-dry the assembled glassware under a vacuum.[1]
-
Assembly: Assemble the reaction apparatus, including a stir bar, and seal all joints with a rubber septum.
-
Inert Gas Purge: Fill a balloon with nitrogen or argon. Insert a needle attached to the balloon into the septum of the reaction flask. Insert a second "outlet" needle to allow for the displacement of air.[1]
-
Flushing: Allow the inert gas to flush the flask for 5-10 minutes. The positive pressure from the balloon will push the air out through the outlet needle.[1]
-
Maintaining Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[1]
-
Reagent Addition: Add liquid reagents and solvents via a syringe through the septum. Add solid reagents quickly by briefly removing the septum under a strong flow of inert gas or by using a solid addition funnel.
Use of Antioxidants
Antioxidants are chemical compounds that can be added to the reaction mixture to inhibit oxidation. They function by reacting with and neutralizing free radicals.
| Antioxidant | Typical Concentration | Mechanism of Action | Advantages | Limitations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Radical Scavenger | Effective at low concentrations, soluble in organic solvents. | Can be difficult to remove from nonpolar products. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Radical Scavenger | Similar to BHT, effective in organic media. | Can be challenging to remove from some products. |
| Sodium Metabisulfite (Na₂S₂O₅) | 1 - 5% w/v | Oxygen Scavenger | Water-soluble, effective in aqueous phases and during workup.[1] | Not soluble in most organic solvents. |
| Sodium Bisulfite (NaHSO₃) | 1 - 5% w/v | Oxygen Scavenger | Similar to sodium metabisulfite, used in aqueous solutions.[1] | Limited solubility in organic solvents. |
| Ascorbic Acid (Vitamin C) | 1 - 5% w/v | Reducing Agent | Water-soluble, effective antioxidant.[1] | Primarily for aqueous systems. |
Protecting Groups for Phenols
Protecting the phenolic hydroxyl group as a less reactive functional group is a robust strategy to prevent oxidation. The choice of protecting group depends on the overall synthetic route and the stability of the protecting group to the reaction conditions.
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| Methyl Ether (Me) | Dimethyl sulfate (B86663) (DMS), Methyl iodide (MeI) | Strong acids (HBr, HI), BBr₃ | Very stable to a wide range of conditions.[3] |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) | Stable to most reagents except for strong reducing agents. |
| Methoxymethyl Ether (MOM) | Methoxymethyl chloride (MOMCl) | Acidic conditions (e.g., HCl in THF/water) | Stable to bases, nucleophiles, and mild reducing agents. |
| tert-Butyldimethylsilyl Ether (TBDMS) | TBDMSCl, imidazole | Fluoride sources (e.g., TBAF), acidic conditions | Stable to bases and many synthetic transformations. |
| Acetyl Ester (Ac) | Acetic anhydride, Acetyl chloride | Basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH), Acidic hydrolysis | Stable to neutral and mildly acidic conditions. |
-
Setup: To a solution of the phenol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
Technical Support Center: Crystallization of 3',5'-Dimethoxybiphenyl-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 3',5'-Dimethoxybiphenyl-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Boiling Point (Predicted) | 395.0 ± 32.0 °C | [1] |
| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.55 ± 0.10 | [1] |
Q2: Which solvents are suitable for the crystallization of this compound?
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the phenolic hydroxyl group and the biphenyl (B1667301) structure, a range of solvents with varying polarities should be screened.
| Solvent | Predicted Solubility Profile | Rationale |
| Methanol/Ethanol | Good solubility when hot, lower when cold. | The polar hydroxyl group of the solvents can form hydrogen bonds with the phenolic hydroxyl and methoxy (B1213986) groups. |
| Acetone | Likely a good solvent. | Its polarity is suitable for dissolving both the polar and non-polar parts of the molecule. |
| Ethyl Acetate | Moderate to good solubility. | Offers a balance of polarity. |
| Dichloromethane | May be a good solvent for dissolving, but might require an anti-solvent for crystallization. | Good at dissolving the biphenyl backbone. |
| Toluene (B28343) | Moderate solubility, likely better when hot. | The aromatic nature of toluene interacts well with the biphenyl structure. |
| Hexane/Heptane | Poor solubility. | These non-polar solvents are unlikely to dissolve the polar functional groups effectively and are better suited as anti-solvents. |
| Water | Very low solubility. | The hydrophobic biphenyl backbone dominates. |
Q3: What are the most common problems encountered during the crystallization of this compound?
Common issues include the formation of oil instead of crystals, no crystal formation, low yield, and the formation of impure crystals. These are often related to the choice of solvent, cooling rate, and the presence of impurities.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: No crystals are forming, even after the solution has cooled.
A1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
A2: Re-evaluate Your Solvent System.
-
The chosen solvent may be too good at dissolving the compound, even at low temperatures. If using a single solvent, try a less polar one.
-
If using a solvent mixture, you may have too much of the "good" solvent. Try adding more of the "poor" (anti-solvent) to decrease the overall solubility.
Problem 2: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.
A1: Adjust the Cooling Rate.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.
A2: Modify the Solvent System.
-
Add a small amount of a solvent in which the compound is more soluble. This will lower the saturation point and may prevent oiling out.
-
Alternatively, try a different solvent system altogether. A solvent with a lower boiling point might be beneficial.
Problem 3: The crystals form too quickly and appear as a fine powder.
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.
A1: Use More Solvent.
-
Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger, purer crystals.
A2: Slow Down the Cooling Process.
-
Insulate the flask to slow down the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.
Problem 4: The final crystal yield is very low.
A1: Minimize Loss During Transfers.
-
Ensure all equipment is clean and dry. Rinse glassware with a small amount of the cold mother liquor to recover any adhered product.
A2: Optimize the Amount of Solvent.
-
Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.
A3: Recover a Second Crop of Crystals.
-
The mother liquor from the first filtration can be concentrated by evaporation and cooled again to yield a second, though likely less pure, crop of crystals.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy). The two solvents must be miscible.
-
Clarification: Gently heat the solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical workflow for selecting a suitable crystallization solvent.
References
Technical Support Center: Interpreting NMR Spectra of Complex Biphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often-complex NMR spectra of biphenyl (B1667301) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in the ¹H NMR spectrum of my substituted biphenyl derivative so complex and overlapping?
A1: The complexity arises from several factors:
-
Signal Crowding: Protons on the two phenyl rings resonate in a narrow chemical shift range, typically between 7.0 and 8.0 ppm. This high density of signals in a small spectral window often leads to significant peak overlap.[1]
-
Restricted Rotation (Atropisomerism): Bulky substituents at the ortho positions can hinder rotation around the central carbon-carbon single bond.[2][3] This can lead to the presence of stable rotational isomers (atropisomers) which are distinct chemical species on the NMR timescale and will have their own set of signals.[3][4]
-
Through-Space Effects: Protons on one ring can be influenced by the magnetic environment of the other ring due to their spatial proximity, leading to unexpected shielding or deshielding effects.[5][6]
-
Complex Splitting Patterns: Protons can be coupled to multiple non-equivalent neighboring protons, resulting in complex splitting patterns like doublets of doublets or multiplets, rather than simple doublets or triplets.[7][8][9]
Q2: I see more signals than expected in the NMR spectrum of my biphenyl compound. Could this be due to atropisomerism?
A2: Yes, the observation of more signals than anticipated for a single structure is a strong indication of atropisomerism.[4][10] Due to a high rotational barrier caused by sterically demanding groups in the ortho positions, the biphenyl derivative can exist as a mixture of stable, non-interconverting atropisomers (enantiomers or diastereomers).[3][4] Each atropisomer will give rise to its own distinct set of NMR signals. Dynamic NMR (DNMR) studies can be employed to study this phenomenon.[4][11]
Q3: What is the cause of broad peaks in the spectrum of my biphenyl derivative?
A3: Broad peaks in the NMR spectrum of a biphenyl derivative can be attributed to several factors:
-
Intermediate Rate of Rotation: If the rate of rotation around the biphenyl axis is on the same timescale as the NMR experiment, it can lead to coalescence of signals and significant peak broadening.[12] Variable temperature NMR experiments can help to either sharpen the signals by moving into a fast or slow exchange regime.
-
Poor Shimming: Inhomogeneity in the magnetic field will cause peak broadening for all signals in the spectrum.[12]
-
Sample Concentration and Solubility: High sample concentration can lead to aggregation and peak broadening. Poor solubility can also result in a non-homogenous sample and broad lines.[12]
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
Q4: How can I distinguish between diastereotopic protons in my chiral biphenyl derivative?
A4: In a chiral environment, such as that created by a chiral biphenyl scaffold, protons on a methylene (B1212753) group (CH₂) can become diastereotopic, meaning they are chemically non-equivalent.[13][14][15] This will result in:
-
Distinct Chemical Shifts: The two diastereotopic protons will have different chemical shifts in the ¹H NMR spectrum.
-
Geminal Coupling: They will couple to each other, resulting in a doublet for each proton (if there are no other coupling partners).
-
Different Coupling to Adjacent Protons: Each diastereotopic proton will have a different coupling constant to a neighboring proton. This can lead to complex splitting patterns, such as a doublet of doublets for each proton.[16]
Troubleshooting Guides
Guide 1: Resolving Overlapping Aromatic Signals
This guide provides a workflow for resolving and assigning overlapping signals in the aromatic region of a biphenyl derivative's NMR spectrum.
Caption: Workflow for resolving overlapping aromatic signals.
Guide 2: Investigating Potential Atropisomerism
This guide outlines the steps to confirm and characterize atropisomerism in a complex biphenyl derivative.
Caption: Logical steps for investigating atropisomerism.
Data Presentation
Table 1: Typical ¹H-¹H Coupling Constants in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| Ortho | 3 | 6 - 9 | Coupling between adjacent protons on the same ring. |
| Meta | 4 | 1 - 3 | Coupling between protons separated by two carbons. |
| Para | 5 | 0 - 1 | Coupling between protons on opposite sides of the ring; often not resolved. |
Table 2: Rotational Energy Barriers for Substituted Biphenyls
| Ortho Substituents | Rotational Barrier (ΔG‡) (kcal/mol) | Notes |
| -H, -H | ~1.6 | Free rotation at room temperature. |
| -F, -F | 2.4 | Free rotation. |
| -CH₃, -H | 7-10 | Hindered rotation, but not resolvable at room temperature.[17] |
| -CH₃, -CH₃ | ~19 | Significantly hindered rotation.[17] |
| -I, -I | >21 | Atropisomers are stable and can be isolated at room temperature. |
Experimental Protocols
Protocol 1: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in space, which is crucial for determining the relative stereochemistry of atropisomers.
Methodology:
-
Sample Preparation: Prepare a solution of the biphenyl derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL. The solution should be free of paramagnetic impurities.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock and shim the magnetic field to achieve good resolution.
-
-
Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Set up a phase-sensitive NOESY experiment.
-
The mixing time (d8) is a critical parameter and should be optimized. For small to medium-sized molecules, a mixing time in the range of 300-800 ms (B15284909) is a good starting point.[18]
-
Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a Fourier transform and phase correction.
-
Analyze the 2D spectrum for cross-peaks that are not on the diagonal. A cross-peak between two protons indicates that they are spatially close (typically < 5 Å).[19][20]
-
Protocol 2: Variable Temperature (VT) NMR
Objective: To study the dynamics of rotation around the biphenyl single bond and determine the coalescence temperature and rotational energy barrier.
Methodology:
-
Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a wide temperature range (e.g., toluene-d₈, THF-d₈).
-
Spectrometer Setup:
-
Calibrate the spectrometer's temperature controller.
-
Lock and shim the sample at the starting temperature (e.g., room temperature).
-
-
Acquisition:
-
Acquire a series of 1D ¹H NMR spectra at different temperatures. Start at a low temperature where the rotation is slow and two sets of signals are observed for the two atropisomers.
-
Gradually increase the temperature in small increments (e.g., 5-10 °C), allowing the sample to equilibrate at each temperature before acquiring a spectrum.
-
Continue increasing the temperature until the two sets of signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged single set of signals.
-
-
Analysis:
-
Identify the coalescence temperature (Tc) for a pair of exchanging signals.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.8 More Complex SpinâSpin Splitting Patterns - Organic Chemistry | OpenStax [openstax.org]
- 10. analusis.edpsciences.org [analusis.edpsciences.org]
- 11. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. lsa.umich.edu [lsa.umich.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3',5'-Dimethoxybiphenyl-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',5'-Dimethoxybiphenyl-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromo-5-methoxyphenol (B1287468) and 3,5-dimethoxyphenylboronic acid.[1] This method is favored due to its mild reaction conditions and tolerance of various functional groups, including the phenolic hydroxyl group.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimerization of my boronic acid. What is this and how can I minimize it?
A2: This byproduct is a homocoupling product of 3,5-dimethoxyphenylboronic acid. Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][3] To minimize this, ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also reduce homocoupling.[3][4]
Q3: My reaction has stalled and I still have a significant amount of unreacted 3-bromo-5-methoxyphenol. What are the likely causes?
A3: Incomplete consumption of the aryl halide can be due to several factors:
-
Catalyst Deactivation: The Pd(0) catalyst may have decomposed, often indicated by the formation of palladium black.[2] This can be caused by insufficient degassing (presence of oxygen) or high reaction temperatures.[2]
-
Inefficient Ligand: The phosphine (B1218219) ligand may not be suitable for this specific coupling. Electron-rich and sterically hindered starting materials can require more specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps.[4]
-
Base and Solvent Issues: The chosen base may not be effective in activating the boronic acid for transmetalation, or the solvent may not adequately solubilize all reactants.[4] A common effective system for challenging couplings is a strong base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane (B91453) with a small amount of water.[5]
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound typically involves a multi-step approach. After the reaction, an aqueous workup is performed to remove the bulk of inorganic salts.[6] The primary methods for purifying the crude product are flash column chromatography and recrystallization. The choice between these depends on the physical state of your product (solid or oil) and the polarity difference between the product and major impurities.
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Suggested Solution(s) | Rationale |
| Inactive Palladium Catalyst | • Ensure thorough degassing of the reaction mixture.[4] • Use a fresh, high-quality palladium catalyst. • Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0).[4] | Oxygen can oxidize and deactivate the active Pd(0) catalyst.[2] Catalysts can degrade over time if not stored properly. |
| Suboptimal Ligand | • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4] | The methoxy (B1213986) groups on both starting materials make them electron-rich, which can slow down the catalytic cycle. More advanced ligands can accelerate the reaction.[5] |
| Ineffective Base/Solvent | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] • Ensure the solvent system (e.g., dioxane/water, toluene/ethanol/water) solubilizes all reactants.[7] | The base is crucial for the transmetalation step. The solvent must facilitate the interaction of all components.[1] |
| Poor Quality Boronic Acid | • Use fresh, high-purity 3,5-dimethoxyphenylboronic acid. • Check for signs of degradation (e.g., formation of boroxine (B1236090) anhydrides). | Boronic acids can degrade upon storage, leading to inaccurate stoichiometry and lower yields. |
Common Impurities and Their Removal
| Impurity | Formation | Identification | Removal Strategy |
| 3,3',5,5'-Tetramethoxybiphenyl | Homocoupling of 3,5-dimethoxyphenylboronic acid.[2] | Mass Spectrometry (higher M.W. than product). Can be visualized by TLC if less polar than the product. | Flash column chromatography. This impurity is typically non-polar and will elute before the more polar phenolic product. |
| 5,5'-Dimethoxybiphenyl-3,3'-diol | Homocoupling of 3-bromo-5-methoxyphenol. | Mass Spectrometry. Will likely have a different retention time in HPLC/GC and a different Rf on TLC. | Flash column chromatography. This impurity is likely more polar than the desired product. |
| Unreacted Starting Materials | Incomplete reaction. | TLC, HPLC, or GC-MS analysis of the crude mixture. | Flash column chromatography. 3-bromo-5-methoxyphenol is more polar, while 3,5-dimethoxyphenylboronic acid can also be separated chromatographically. |
| Palladium Residues | Remnants of the palladium catalyst. | The product may have a grayish or black tint. | Filtration through a pad of Celite® after the reaction.[6] Treatment with activated carbon can also be effective.[6] |
Quantitative Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Representative Data)
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 10 | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 91 |
Note: Yields are for illustrative purposes and can vary based on the specific experimental setup and purity of reagents.
Table 2: Comparison of Purification Methods (Representative Data)
| Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Flash Column Chromatography | 70 | >98 | 85 | Effective for removing both polar and non-polar impurities. A gradient of hexane (B92381)/ethyl acetate (B1210297) is commonly used. |
| Recrystallization | 70 | >99 | 70 | Suitable for solid products. Requires optimization of the solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-bromo-5-methoxyphenol (1.0 eq.)
-
3,5-dimethoxyphenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxyphenol, 3,5-dimethoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate to obtain a dry powder.
-
Load the dry powder onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 30% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3',5'-Dimethoxybiphenyl-3-ol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified using various assays that measure its ability to neutralize free radicals. Common metrics include the half-maximal inhibitory concentration (IC50) in assays like DPPH and ABTS, and the Oxygen Radical Absorbance Capacity (ORAC) value. Lower IC50 values indicate higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Resveratrol (B1683913)
| Assay | IC50 (µg/mL) | ORAC Value (µmol TE/g) | Reference |
| DPPH Radical Scavenging Activity | 15.54 | - | [1] |
| ABTS Radical Cation Scavenging Activity | 2.86 | - | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | - | ~177 (at 8 µg/mL) | [1] |
Note: TE = Trolox Equivalents. Data for 3',5'-Dimethoxybiphenyl-3-ol is not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the comparison of different compounds. The following are detailed methodologies for three widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of an antioxidant.[2]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[2]
-
Preparation of Test Samples: The test compound (this compound or resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a specific volume of the test compound or standard is added to each well. Subsequently, the DPPH working solution is added to each well and mixed.[2]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Absorbance Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the reaction mixture containing the test compound. The IC50 value is then determined from a plot of % inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[2]
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Various concentrations of the test compound and a standard antioxidant are prepared.
-
Reaction and Measurement: After a set incubation time (e.g., 6 minutes) of the test sample with the ABTS•+ working solution, the absorbance is measured at 734 nm.
-
Calculation: The scavenging activity is calculated using a similar formula to the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the test compound/standard (e.g., Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: In a black 96-well plate, the fluorescent probe and the test compound or standard are mixed and pre-incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Monitoring: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents (TE).
Visualizations
Experimental Workflow for Antioxidant Activity Assays
References
A Comparative Analysis of Methoxy-Substituted Biphenyls: Antioxidant and Cytotoxic Profiles
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of various methoxy-substituted biphenyls. Due to the absence of published experimental data for 3',5'-Dimethoxybiphenyl-3-ol, this document focuses on structurally related and well-characterized methoxy-substituted biphenyls to offer insights into their therapeutic potential.
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, with methoxy (B1213986) and hydroxyl substitutions playing a crucial role in modulating the biological activities of these compounds. These substitutions influence the molecule's antioxidant capacity, cytotoxicity, and enzyme inhibitory potential by altering its electronic and steric properties. This guide delves into a comparative analysis of selected methoxy-substituted biphenyls, presenting quantitative data on their bioactivities and the experimental methodologies employed for their evaluation.
Comparative Biological Activity: A Quantitative Overview
The antioxidant and cytotoxic activities of methoxy-substituted biphenyls are significantly influenced by the number and position of methoxy and hydroxyl groups on the biphenyl core. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.
Antioxidant Activity of Methoxy-Substituted Biphenyls and Related Phenols
The antioxidant potential is often evaluated by the compound's ability to scavenge free radicals. Lower IC50 values in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging indicate higher antioxidant activity.
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Dehydrodieugenol | DPPH | - | [1] |
| Diapocynin | DPPH | - | [1] |
| Zingerone Derivative (Z1) | - | - | [2] |
| Zingerone Derivative (Z2) | - | - | [2] |
| Magnolol Derivative (M1) | - | - | [2] |
| Magnolol Derivative (M2) | - | - | [2] |
Note: Specific IC50 values for some compounds were not provided in the source material, but their potent antioxidant activity was highlighted. The presence of an ortho-methoxy group relative to a hydroxyl group is noted to increase antioxidant potential by stabilizing the resulting phenoxyl radical.[2]
Cytotoxic Activity of Methoxy-Substituted Biphenyls
The cytotoxic effects of these compounds against various cancer cell lines are crucial indicators of their potential as anticancer agents. Lower IC50 values represent greater potency in inhibiting cell growth.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |
| 2,3,4-Trimethoxy-2′,6-bis(2-nitroprop-1-enyl)biphenyl | DU145, A547, KB, KB-Vin | 0.11–0.51 | [3] |
| Methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylate | DU145, A547, KB, KB-Vin | 0.31–3.23 | [3] |
| Curcumin-biphenyl derivatives | Malignant melanoma cell lines | 1–13 | [1] |
| o-Phenylphenol (OPP) | Rat hepatocytes | - | [4] |
| m-Phenylphenol (MPP) | Rat hepatocytes | - | [4] |
| p-Phenylphenol (PPP) | Rat hepatocytes | - | [4] |
Note: For the phenylphenol isomers, specific IC50 values were not given, but the study indicated that para- and meta-hydroxyl groups increased toxicity compared to the ortho-hydroxyl group in rat hepatocytes.[4] The cytotoxicity of biphenyl derivatives is highly dependent on the substitution pattern.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antioxidant and cytotoxic activities of biphenyl derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5]
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure : An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[6]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24 or 48 hours).[7]
-
MTT Addition : An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.[8]
-
Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation : The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the IC50 value is calculated.[7]
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of methoxy-substituted biphenyls.
Caption: Key structural determinants for the antioxidant activity of methoxy-substituted biphenyls.
Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.
Conclusion
The strategic placement of methoxy and hydroxyl groups on a biphenyl scaffold significantly impacts its biological activity. Generally, hydroxyl groups are essential for radical scavenging, while methoxy groups can enhance this activity by stabilizing the resulting phenoxyl radical.[2] In terms of cytotoxicity, the substitution pattern is a critical determinant of the compound's potency against cancer cell lines.[3] Further research, including the synthesis and biological evaluation of novel derivatives like this compound, is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and structure-activity relationships outlined in this guide provide a foundational framework for such future investigations.
References
- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls | MDPI [mdpi.com]
- 3. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of a Methoxybiphenyl Compound and Standard Anticancer Agents
An Objective Evaluation of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) Versus Doxorubicin, Cisplatin (B142131), and Paclitaxel (B517696)
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic properties of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a derivative of the methoxybiphenyl class of compounds, against well-established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of data on 3',5'-Dimethoxybiphenyl-3-ol, this report focuses on the structurally similar and well-studied compound TMBP as a representative of its class.
The comparative data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the potential of methoxybiphenyl derivatives as a future avenue for cancer therapy.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of TMBP and the standard anticancer drugs across various human cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small cell lung carcinoma | 72 | 148 ± 0.05[1][2] |
| NCI-H460 | Lung cancer | 24 | 154[3][4] |
| HuH7.5 (p53-mutant) | Hepatocellular carcinoma | 24 | 68[5] |
| 48 | 55[5] | ||
| HepG2/C3A (p53-wild type) | Hepatocellular carcinoma | 24 | 50[5] |
| 48 | 42[5] |
Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular carcinoma | 24 | 12.18 ± 1.89[6] |
| UMUC-3 | Bladder cancer | 24 | 5.15 ± 1.17[6] |
| TCCSUP | Bladder cancer | 24 | 12.55 ± 1.47[6] |
| BFTC-905 | Bladder cancer | 24 | 2.26 ± 0.29[6] |
| HeLa | Cervical carcinoma | 24 | 2.92 ± 0.57[6] |
| MCF-7 | Breast cancer | 24 | 2.50 ± 1.76[6] |
| M21 | Skin melanoma | 24 | 2.77 ± 0.20[6] |
| A549 | Non-small cell lung cancer | 48 | 0.6[7] |
| 72 | 0.23[7] | ||
| MCF-7 | Breast Cancer | 48 | 8.306[8] |
| MDA-MB-231 | Breast Cancer | 48 | 6.602[8] |
Table 3: IC50 Values of Cisplatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | 10.91 ± 0.19[9] |
| 48 | 7.49 ± 0.16[9] | ||
| 72 | 9.79 ± 0.63[9] | ||
| 5637 | Bladder Cancer | 48 | 1.1[10] |
| 72 | 3.95[10] | ||
| HT-1376 | Bladder Cancer | 48 | 2.75[10] |
| 72 | 7[10] | ||
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Cancer | Not Specified | 0.1 - 0.45 µg/ml |
Table 4: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| SK-BR-3 (HER2+) | Breast Cancer | 72 | Varies by analog[11] |
| MDA-MB-231 (triple negative) | Breast Cancer | 72 | Varies by analog[11] |
| T-47D (luminal A) | Breast Cancer | 72 | Varies by analog[11] |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Cancer | Not Specified | 0.4 - 3.4[12] |
| Various Human Tumor Cell Lines (Range) | Various Cancers | 24 | 2.5 - 7.5[13] |
| MCF-7 | Breast Cancer | Not Specified | 3500[14] |
| MDA-MB-231 | Breast Cancer | Not Specified | 300[14] |
| SKBR3 | Breast Cancer | Not Specified | 4000[14] |
| BT-474 | Breast Cancer | Not Specified | 19[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (TMBP or standard anticancer drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compounds and then harvested. The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
Signaling Pathways
Experimental Workflows
References
- 1. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to 3',5'-Dimethoxybiphenyl-3-ol
A Comparative Guide to the Synthetic Efficacy for 3',5'-Dimethoxybiphenyl-3-ol
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. This guide provides a comparative analysis of various synthetic routes to produce this compound, a biphenyl (B1667301) derivative with potential applications in medicinal chemistry. The efficacy of four prominent cross-coupling reactions—Suzuki-Miyaura, Stille, Negishi, and Ullmann—are evaluated based on reaction yield, conditions, and reagent toxicity.
The synthesis of this compound involves the formation of a carbon-carbon bond between two phenyl rings. The primary strategies for achieving this transformation are transition-metal-catalyzed cross-coupling reactions. Each method presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and the nature of the organometallic reagents used.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. The following table summarizes the quantitative data for the different coupling methods. The data is based on typical yields and conditions for these reaction types, as direct comparative studies for this specific molecule are not extensively documented.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Ullmann Reaction |
| Aryl Halide | 3-bromo-5-methoxyphenol (B1287468) | 3-bromo-5-methoxyphenol | 3-bromo-5-methoxyphenol | 3-bromo-5-methoxyphenol |
| Organometallic Reagent | (3,5-dimethoxyphenyl)boronic acid | (3,5-dimethoxyphenyl)tributylstannane | (3,5-dimethoxyphenyl)zinc chloride | 3,5-dimethoxy-iodobenzene & Copper |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | Copper powder, CuI |
| Typical Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | LiCl, CuI | Not required | K₂CO₃, Pyridine |
| Typical Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O | Toluene, Dioxane, THF | THF, DMF | DMF, NMP, Nitrobenzene |
| Reaction Temperature | 80-110 °C | 80-110 °C | 25-80 °C | 150-210 °C |
| Reaction Time | 4-24 hours | 12-16 hours | 2-24 hours | 12-48 hours |
| Reported Yield Range | High (85-98%)[1] | High (76-99%)[2] | High (Good yields reported)[3] | Variable (Often lower)[4] |
| Key Advantages | Readily available and stable boronic acids, mild conditions, low toxicity. | High functional group tolerance, stable organostannanes.[5] | High reactivity and functional group tolerance.[3] | Low-cost copper catalyst.[6] |
| Key Disadvantages | Potential for side reactions, catalyst cost. | High toxicity of organotin reagents and byproducts.[2] | Moisture-sensitive organozinc reagents, often prepared in situ. | Harsh reaction conditions (high temp.), often requires activated aryl halides.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for each synthetic route, adapted for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.[8][9]
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-methoxyphenol (1.0 equiv.), (3,5-dimethoxyphenyl)boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v).
-
Reaction : Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Stille Coupling
This protocol is a general procedure for Stille cross-coupling.[10]
-
Reaction Setup : To a flame-dried Schlenk tube under an argon atmosphere, add 3-bromo-5-methoxyphenol (1.0 equiv.), (3,5-dimethoxyphenyl)tributylstannane (1.1 equiv.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Solvent Addition : Add anhydrous and degassed toluene via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 100-110 °C for 12-16 hours. Monitor the reaction by TLC.
-
Work-up : Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purification : Purify the residue by silica gel column chromatography to isolate the final product. Due to the toxicity of tin byproducts, careful purification is crucial.[5]
Protocol 3: Negishi Coupling
This protocol involves the in situ generation of the organozinc reagent followed by the cross-coupling reaction.[11][12]
-
Preparation of Organozinc Reagent : In a dry Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv.) and anhydrous THF. To this suspension, slowly add a solution of 3,5-dimethoxybenzyl chloride (1.2 equiv.) in anhydrous THF. Stir at room temperature for 2-4 hours to form the organozinc reagent.
-
Cross-Coupling : In a separate flame-dried Schlenk flask, combine the aryl halide, 3-bromo-5-methoxyphenol (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine (B1218219) ligand like SPhos (4 mol%) in anhydrous THF.
-
Reaction : To this mixture, add the freshly prepared solution of the organozinc reagent dropwise at room temperature. The reaction can be stirred at room temperature or gently heated (40-60 °C) for 2-24 hours, depending on the reactivity.
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Ullmann Reaction
The Ullmann reaction traditionally requires harsh conditions.[6][7]
-
Reaction Setup : In a sealed tube, combine 3-bromo-5-methoxyphenol (1.0 equiv.), an excess of copper powder (2.0-3.0 equiv.), and a high-boiling polar solvent like DMF or N-methylpyrrolidone.
-
Reaction : Heat the mixture to a high temperature (typically 180-210 °C) for 24-48 hours. The reaction must be carried out with careful temperature control.
-
Work-up : After cooling, filter the reaction mixture to remove the excess copper. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification : The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography. Modern variations may use copper salts and ligands to allow for milder reaction conditions.[13]
Visualizing the Chemistry: Diagrams and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Ullmann coupling: the first publication - operachem [operachem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Resveratrol Analogues
For Researchers, Scientists, and Drug Development Professionals
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application has been hampered by low bioavailability and rapid metabolism. This has spurred the development of numerous resveratrol analogues designed to enhance efficacy and pharmacokinetic profiles. This guide provides an objective comparison of the in vitro and in vivo activities of prominent resveratrol analogues, supported by experimental data, to aid researchers in the pursuit of more effective therapeutic agents.
In Vitro Anticancer Activity: A Quantitative Comparison
The antiproliferative activity of resveratrol and its analogues has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following tables summarize the IC50 values of resveratrol and several of its analogues, demonstrating the enhanced cytotoxicity of many of these modified compounds.
Table 1: IC50 Values (µM) of Resveratrol and Pterostilbene (B91288) in Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | CaSki (Cervical Cancer) | SiHa (Cervical Cancer) | HT-29 (Colon Cancer) | HCT116 (Colon Cancer) | Caco-2 (Colon Cancer) |
| Resveratrol | 108.7 | 44.45 | 91.15 | ~65 | ~25 | >100 |
| Pterostilbene | 32.67 | 14.83 | 34.17 | ~15 | ~12 | ~75 |
Data compiled from multiple sources.[1][2]
Table 2: IC50 Values (µM) of Resveratrol and Other Analogues in Various Cancer Cell Lines
| Compound | C32 (Melanoma) | HT-29 (Colon Cancer) | SW1116 (Colon Cancer) | OECM-1 (Oral Cancer) | HSC-3 (Oral Cancer) |
| Resveratrol | - | 43.8 | - | - | - |
| Pterostilbene | ~10 | 20.20 | 70.22 | 40.19 | >50 |
| (E)-3-(2-((E)-4-Hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (4d) | - | - | - | 16.38 | 18.06 |
Data compiled from multiple sources.[3][4][5]
In Vitro Antioxidant Activity
The antioxidant capacity of resveratrol and its analogues is a key aspect of their biological activity. This is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. Lower IC50 values in these assays indicate higher antioxidant activity.
Table 3: In Vitro Antioxidant Activity (IC50 in µM) of Resveratrol and its Analogues
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Resveratrol | 81.92 | 4.88 |
| ε-Viniferin | 80.12 | - |
| Vitisin B | 129.14 | - |
| Naphthalene Analogue (2) | - | 3.14 |
| Isoquinoline Analogue (5) | - | 2.81 |
Data compiled from multiple sources.[6][7]
In Vivo Efficacy and Bioavailability: Bridging the Gap Between Lab and Clinic
While in vitro studies provide valuable insights into the potential of resveratrol analogues, in vivo studies are crucial for determining their real-world therapeutic efficacy. A significant advantage of many analogues is their improved bioavailability compared to resveratrol.
Pterostilbene: A Case Study in Enhanced Bioavailability and Efficacy
Pterostilbene, a dimethoxylated analogue of resveratrol, has consistently demonstrated superior bioavailability and in vivo anticancer activity.
Table 4: Comparative Bioavailability of Resveratrol and Pterostilbene in Rats
| Compound | Oral Bioavailability (%) |
| Resveratrol | ~20 |
| Pterostilbene | ~80 |
Data from a study in rats.[8][9][10]
This enhanced bioavailability translates to more potent anticancer effects in animal models.
Table 5: In Vivo Anticancer Efficacy of Resveratrol and Pterostilbene
| Compound | Animal Model | Dosage | Tumor Volume Reduction | Reference |
| Resveratrol | HPV E6-positive cervical cancer mouse model | - | 83.5% | [11] |
| Pterostilbene | HPV E6-positive cervical cancer mouse model | - | 72% | [11] |
| Pterostilbene | Lung squamous cell carcinoma xenograft model | 50 mg/kg | Significant reduction vs. control | [12] |
| Resveratrol | Colon cancer xenograft model | - | Significant reduction | [13] |
It is noteworthy that in the cervical cancer model, while both compounds significantly reduced tumor volume, they appeared to act through different mechanisms. Pterostilbene was associated with an increase in apoptosis, while resveratrol was linked to cell cycle arrest.[11]
Hexahydroxystilbene (M8): A Potent Synthetic Analogue
3,3′,4,4′,5,5′-Hexahydroxy-trans-stilbene (M8) is a synthetic analogue that has shown promising anticancer activity, in some cases even stronger than resveratrol itself.[14] However, it is important to note that some studies suggest M8 may also promote senescence in normal cells, which could potentially facilitate the growth of cancer cells.[14]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which these compounds exert their effects is critical for targeted drug development. The following diagrams illustrate a key signaling pathway affected by pterostilbene and a typical workflow for evaluating anticancer activity.
Caption: Pterostilbene's anticancer mechanism.
Caption: Workflow for anticancer drug screening.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are outlines for common assays used to evaluate the in vitro activity of resveratrol analogues.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the resveratrol analogue and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15][16][17]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is then determined.[18][19]
Conclusion
The development of resveratrol analogues has yielded compounds with significantly improved in vitro and in vivo activity compared to the parent molecule. Pterostilbene, in particular, stands out due to its enhanced bioavailability and potent anticancer effects demonstrated in numerous studies. The structure-activity relationship is a key factor, with the number and position of hydroxyl and methoxy (B1213986) groups playing a crucial role in the biological activity of these compounds. While the data presented in this guide highlights the promise of several resveratrol analogues, further research, including well-designed clinical trials, is necessary to fully realize their therapeutic potential in treating human diseases. This guide serves as a valuable resource for researchers to compare the performance of these compounds and to inform the design of future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 6. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Resveratrol Analogue, 3,3′,4,4′,5,5′-Hexahydroxy-trans-Stilbene, Accelerates Senescence in Peritoneal Mesothelium and Promotes Senescence-Dependent Growth of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
Unveiling the Anticancer Potential of Dimethoxybiphenyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dimethoxybiphenyl scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. The strategic placement of methoxy (B1213986) groups on the biphenyl (B1667301) core significantly influences the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethoxybiphenyl derivatives, focusing on their cytotoxic effects against several cancer cell lines. Experimental data from multiple studies are presented to facilitate a clear comparison of their anticancer potency.
Comparative Analysis of Anticancer Activity
The cytotoxic activity of dimethoxybiphenyl derivatives and related compounds containing a dimethoxyphenyl moiety has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, are summarized in the table below. This data highlights the impact of various structural modifications on the anticancer activity.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Key Structural Features |
| 2-(3,4-Dimethoxyphenyl)benzazoles | Unsubstituted Benzimidazole (B57391) | A549 (Lung Carcinoma) | >100 | Benzimidazole core with a 3,4-dimethoxyphenyl substituent. |
| 5,7-Dichloro Benzimidazole | A549 (Lung Carcinoma) | 1.5 | Introduction of two chlorine atoms on the benzimidazole ring significantly enhances cytotoxicity.[1] | |
| Unsubstituted Imidazopyridine | A549 (Lung Carcinoma) | 7.0 | Replacement of the benzene (B151609) part of benzimidazole with a pyridine (B92270) ring.[1] | |
| Unsubstituted Imidazopyridine | HeLa (Cervical Cancer) | 5.5 | Shows good activity against another cancer cell line.[1] | |
| Dimethoxylated Chalcones | 3-Halogenated Chalcone (1c) | MCF-7 (Breast Cancer) | Potent | Presence of a halogen on the 3,4-dimethoxyphenyl ring. More potent than the standard drug etoposide.[2] |
| 3-Halogenated Chalcone (1d) | MDA-MB-231 (Breast Cancer) | Potent | Shows high potency against a different breast cancer cell line.[2] | |
| 3-Halogenated Chalcone (1d) | SK-N-MC (Neuroblastoma) | Potent | Demonstrates broad-spectrum anticancer activity.[2] | |
| Dimethoxylated Flavanones | C-7 Pyrrolidinylethoxy Flavanone (B1672756) | MCF-7 (Breast Cancer) | Active | Attachment of a pyrrolidinylethoxy group at the C-7 position increases activity.[2] |
Structure-Activity Relationship Insights
The data presented reveals several key structure-activity relationships for dimethoxybiphenyl derivatives as anticancer agents:
-
Halogenation: The introduction of electron-withdrawing groups, such as chlorine atoms, on the heterocyclic ring system attached to the dimethoxybiphenyl moiety can dramatically increase cytotoxic activity, as seen in the 2-(3,4-dimethoxyphenyl)benzimidazole series.[1]
-
Heterocyclic Core: The nature of the heterocyclic ring system plays a crucial role. For instance, the imidazopyridine derivatives of 2-(3,4-dimethoxyphenyl) show better activity than the unsubstituted benzimidazole analog.[1]
-
Substitution on the Dimethoxyphenyl Ring: In the case of dimethoxylated chalcones, the addition of a halogen to the 3,4-dimethoxyphenyl ring resulted in compounds more potent than the standard anticancer drug etoposide.[2]
-
Additional Functional Groups: For flavanone derivatives, the presence of a pyrrolidinylethoxy group at the C-7 position was found to enhance anticancer activity.[2]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
Test compounds (dimethoxybiphenyl derivatives)
-
Positive control (e.g., Doxorubicin)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include wells for a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action: Apoptosis Pathway
Many cytotoxic agents, including derivatives of dimethoxybiphenyl, exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which converge on the activation of caspases, the executioners of cell death.
Caption: Overview of the major apoptosis signaling pathways.
This guide provides a foundational understanding of the structure-activity relationships of dimethoxybiphenyl derivatives in the context of cancer research. The presented data and protocols are intended to aid in the rational design and evaluation of more potent and selective anticancer agents based on this versatile chemical scaffold.
References
Cross-Validation of Analytical Methods for 3',5'-Dimethoxybiphenyl-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3',5'-Dimethoxybiphenyl-3-ol. The objective is to provide a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms. This is particularly crucial in drug development and research where reliable and reproducible results are paramount.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Both HPLC and GC-MS are powerful techniques for the analysis of phenolic compounds. HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[1] For phenolic compounds like this compound, derivatization is often necessary for GC-MS analysis to increase volatility and improve chromatographic performance.[1]
Data Presentation
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of biphenyl (B1667301) and phenolic compounds, which can be extrapolated for this compound.
| Validation Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria |
| Linearity (R²) | >0.998 | >0.995 | >0.995 |
| Accuracy (%) | 97 - 103 | 95 - 105 | 80 - 120% (FDA) |
| Precision (%RSD) | < 3% | < 5% | ≤ 15% for QC samples |
| Limit of Detection (LoD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL | 3:1 signal-to-noise ratio |
| Limit of Quantification (LoQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL | 10:1 signal-to-noise ratio |
Note: These values are estimates based on the analysis of structurally similar compounds and may vary depending on the specific instrumentation and experimental conditions.[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is frequently used for the quantification of compounds possessing a UV chromophore.
Sample Preparation:
-
Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.[3]
Chromatographic Conditions:
-
Column: Biphenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for volatile and semi-volatile compounds. Derivatization is recommended for this compound to enhance its volatility.
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, toluene).
-
To increase volatility, derivatize the hydroxyl group. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the phenol (B47542) to its trimethylsilyl (B98337) (TMS) ether.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[6]
-
Mass Spectrometer: Agilent 5977B single quadrupole GC/MS system or equivalent.[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injector Temperature: 280 °C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, ramped to 280 °C at 15 °C/min, and held for 5 minutes.[6]
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-500.[6]
Cross-Validation Workflow
Cross-validation is necessary when two or more methods are used to generate data within the same study or across different studies for comparison.[7] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between method validation parameters as outlined by FDA guidelines.[8][9]
Caption: Key parameters for analytical method validation.
By following the protocols and validation principles outlined in this guide, researchers can ensure the generation of high-quality, reliable, and comparable analytical data for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Enzyme Inhibition by Polyphenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Polyphenolic compounds, a diverse group of phytochemicals found abundantly in plants, are renowned for their antioxidant properties and potential health benefits. A significant aspect of their bioactivity lies in their ability to modulate the function of various enzymes, making them a subject of intense research in pharmacology and drug development. This guide provides a comparative overview of the inhibitory effects of selected polyphenolic compounds on key enzymes, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Enzyme Inhibition
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2] Another important value is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity.[1][3]
The following table summarizes the inhibitory activities of various polyphenolic compounds against two key enzymes: Xanthine Oxidase, a crucial enzyme in purine (B94841) metabolism implicated in gout, and Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
| Enzyme | Polyphenolic Inhibitor | Type of Inhibition | IC₅₀ Value (µM) | Kᵢ Value (µM) |
| Xanthine Oxidase | Quercetin | Mixed / Competitive | 11.1 - 11.35[4] | - |
| Luteolin | - | 21.58[4] | - | |
| Kaempferol | Competitive | 12.9[5] | - | |
| Spiraeoside | - | 0.66[5] | - | |
| Allopurinol (Control) | - | 17.2[5] | - | |
| Tyrosinase | Quercetin | Competitive | - | - |
| Puerol A | Mixed | 2.2 (monophenolase)[6] | 1.1[6] | |
| Flavonoid Compound 2 | Competitive | 40.94[7] | - | |
| Kojic Acid (Control) | Competitive | 15.99–26.18[7] | - |
Note: The type of inhibition and the IC₅₀/Kᵢ values can vary based on experimental conditions, such as substrate concentration and the origin of the enzyme.[1]
Experimental Protocols: Determining IC₅₀
A precise and reproducible protocol is essential for comparing the inhibitory potency of different compounds. Below is a detailed methodology for a generalized spectrophotometric enzyme inhibition assay, a common method for determining IC₅₀ values.[8][9][10]
Objective: To determine the concentration of a polyphenolic compound required to inhibit 50% of a target enzyme's activity (IC₅₀).
Materials and Reagents:
-
Purified Target Enzyme (e.g., Mushroom Tyrosinase)
-
Substrate (e.g., L-DOPA for Tyrosinase)
-
Assay Buffer (e.g., Phosphate buffer, pH 6.8)
-
Polyphenolic Inhibitor Stock Solution (dissolved in a suitable solvent like DMSO)
-
Positive Control Inhibitor (e.g., Kojic Acid for Tyrosinase)
-
96-well microplate
-
Microplate spectrophotometer[8]
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the polyphenolic inhibitor from the stock solution. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.[9]
-
Prepare working solutions of the enzyme and substrate in the assay buffer at optimal concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of enzyme solution and varying concentrations of the inhibitor dilution series.
-
Negative Control Well: Add enzyme solution and solvent (without inhibitor). This represents 100% enzyme activity.
-
Blank Well: Add buffer and substrate, but no enzyme. This is to correct for any non-enzymatic reaction.
-
Positive Control Wells: Add enzyme solution and a known inhibitor (e.g., Kojic Acid) at various concentrations.
-
-
Pre-incubation:
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.[8]
-
Immediately place the microplate in a spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation by tyrosinase) over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.[1]
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration at the inflection point of this curve.[1][2]
-
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol for determining the IC₅₀ value of a potential enzyme inhibitor.
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Signaling Pathway: Inhibition of COX-2 by Resveratrol
Polyphenols can exert anti-inflammatory effects by interfering with cellular signaling cascades. Resveratrol, for example, has been shown to inhibit the expression and activity of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This inhibition can occur through the modulation of transcription factors like NF-κB.[12][13][14]
Caption: Resveratrol inhibits the inflammatory COX-2 pathway.
References
- 1. courses.edx.org [courses.edx.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Xanthine Oxidase Inhibitors from Filipendula ulmaria (L.) Maxim. and Their Efficient Detections by HPTLC and HPLC Analyses [mdpi.com]
- 6. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. benchchem.com [benchchem.com]
- 12. Resveratrol inhibits urban particulate matter-induced COX-2/PGE2 release in human fibroblast-like synoviocytes via the inhibition of activation of NADPH oxidase/ROS/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 14. Anti-inflammatory Effects of Resveratrol and Its Analogs: COX-2 and iNOS as Potential Targets [jcpjournal.org]
Safety Operating Guide
Proper Disposal of 3',5'-Dimethoxybiphenyl-3-ol: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3',5'-Dimethoxybiphenyl-3-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety Considerations
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1][4]
II. Quantitative Hazard Data Summary
The following table summarizes the key hazard statements and precautionary measures for compounds structurally similar to this compound. This information should be considered as a guideline for safe handling and disposal.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
III. Step-by-Step Disposal Protocol
The standard procedure for the disposal of this compound is to treat it as hazardous chemical waste.[5] It should not be disposed of down the drain or in regular trash.[6]
1. Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations.[7]
-
Store this waste separately from other chemical waste streams to prevent potentially dangerous reactions.[8] Incompatible materials to avoid mixing with include strong oxidizing agents.[1]
2. Waste Containerization:
-
Use a dedicated, properly sealed, and compatible waste container.[9] High-density polyethylene (B3416737) (HDPE) containers are often suitable for organic solids and solutions.[10]
-
Ensure the container is in good condition, free from leaks or cracks, and has a tightly fitting cap.[7]
-
The container must be clearly marked with the words "Hazardous Waste".[5]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.[11]
-
Ensure secondary containment is used for liquid waste solutions to prevent spills.[6]
4. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. fs.utoronto.ca [fs.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
